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5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde Documentation Hub

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  • Product: 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde
  • CAS: 438219-09-1

Core Science & Biosynthesis

Foundational

safety data sheet (SDS) and toxicity profile of 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde

An In-depth Technical Guide on the Safety and Toxicity Profile of 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde For Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific Safety Dat...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Safety and Toxicity Profile of 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicity data for 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde has been found in publicly available databases. The following guide has been constructed by a Senior Application Scientist through a detailed analysis of its structural motifs and data from closely related analogues. This process of inference provides a robust, albeit provisional, safety and toxicity profile to guide handling and risk assessment. All procedures should be conducted with the utmost caution in a controlled laboratory setting.

Introduction and Compound Overview

5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde is a complex heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure combines several key functional groups: a furan-2-carbaldehyde core, a nitrophenoxy moiety, and a fluorine substituent. Each of these components contributes to the molecule's reactivity, physicochemical properties, and, consequently, its biological and toxicological profile. The furan ring is a common scaffold in pharmacologically active compounds.[1] The aldehyde group provides a reactive site for synthetic modifications, while the fluoronitro-aromatic portion significantly influences its electronic properties and potential for metabolic activation.

Given its potential utility, a thorough understanding of its safety and toxicity is paramount for any researcher or drug development professional. This guide provides a synthesized analysis of the anticipated hazards and toxicological properties of this molecule.

Methodology of Hazard Assessment by Structural Analogy

In the absence of direct experimental data, a reliable method for preliminary hazard assessment is the analysis of structural analogues. The toxicological and safety profiles of the following motifs have been reviewed to construct a putative profile for the target compound:

  • Furan-2-carbaldehyde (Furfural): The core structure, known for its irritant properties and potential for toxicity.[2][3]

  • Nitroaromatic Compounds: This class of compounds is widely recognized for its potential for mutagenicity and carcinogenicity, often initiated by the metabolic reduction of the nitro group.[4][5]

  • Aromatic Aldehydes: Generally, these are known irritants and can be sensitizers.[6][7]

  • Fluorinated Aromatic Compounds: The introduction of fluorine can significantly alter metabolic stability and toxicity, sometimes leading to the formation of toxic metabolites.[8]

  • 2-Nitrophenol: A related nitroaromatic compound with known acute toxicity and irritation potential.[9]

  • 5-((2-Nitrophenoxy)methyl)furan-2-carbaldehyde: A very close structural analogue, for which basic safety classifications are available.

This approach allows for an evidence-based inference of the likely hazards associated with 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde.

Putative Safety Data Sheet (SDS) Analysis

This section synthesizes the expected information that would be found in an SDS for the target compound, based on the analysis of its structural components.

Predicted GHS Hazard Classification
Hazard ClassPredicted CategoryBasis for Classification
Acute Toxicity, OralCategory 4Harmful if swallowed. Based on data for 2-nitrophenol and furfural analogues.[2][9]
Skin Corrosion/IrritationCategory 2Causes skin irritation. Common for aromatic aldehydes and nitrophenols.[6][9]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation. A common hazard for aldehydes and phenols.[3][9]
Skin SensitizationCategory 1May cause an allergic skin reaction. Inferred from the analogue 5-((2-Nitrophenoxy)methyl)furan-2-carbaldehyde.
Germ Cell MutagenicityCategory 2 (Suspected)Suspected of causing genetic defects. Nitroaromatic compounds are often mutagenic following metabolic activation.[4]
CarcinogenicityCategory 2 (Suspected)Suspected of causing cancer. Based on the carcinogenicity of furfural and some nitroaromatics.[3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation. Characteristic of many volatile aldehydes.[3][10]

Predicted GHS Pictograms:

Predicted Signal Word: Warning

Predicted Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H317: May cause an allergic skin reaction.

  • H335: May cause respiratory irritation.

  • H341: Suspected of causing genetic defects.

  • H351: Suspected of causing cancer.

Recommended Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably in a certified chemical fume hood, to minimize inhalation exposure.[3]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[9]

  • Skin Protection: Wear nitrile or neoprene gloves. A lab coat or chemical-resistant apron is also required.[11]

  • Respiratory Protection: If working outside a fume hood or with fine powders, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[3]

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[11]

  • Do not breathe dust or vapors.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, and open flames. The furan moiety can be flammable.[3]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]

  • Keep away from strong oxidizing agents, strong acids, and strong bases.[3] Furan rings can be sensitive to acids.[12]

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Inferred Toxicity Profile

The toxicity of 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde is likely to be a composite of the effects of its constituent functional groups.

Acute Toxicity

The compound is predicted to be harmful if swallowed, with an oral LD50 likely in the range of 300-2000 mg/kg, similar to related nitroaromatic compounds and furfural derivatives.[2][9] It is also expected to cause significant irritation to the skin, eyes, and respiratory tract upon contact.[3][9]

Genotoxicity and Carcinogenicity

A significant concern for this molecule is its potential for genotoxicity. Nitroaromatic compounds can undergo metabolic reduction in vivo to form reactive nitroso and hydroxylamine intermediates, which can form DNA adducts, leading to mutations.[4] The presence of the nitro group makes it prudent to handle this compound as a suspected mutagen.

The furan ring itself can also be metabolized to reactive intermediates. For example, furan is metabolized by cytochrome P450 to a reactive α,β-unsaturated dialdehyde. While substitution on the furan ring can alter its metabolic fate, the potential for toxicity remains. Furfural has been classified as a suspected carcinogen.[3]

Metabolic Pathways and Bioactivation

The metabolism of this compound is expected to be complex. Key anticipated pathways include:

  • Nitroreduction: The nitro group can be reduced by various nitroreductases to form reactive intermediates, which is a primary bioactivation pathway for toxicity.[4]

  • Aldehyde Oxidation/Reduction: The aldehyde group can be oxidized to a carboxylic acid (a detoxification pathway) or reduced to an alcohol.

  • Furan Ring Oxidation: The furan ring may be a target for oxidative metabolism, potentially leading to ring-opening and the formation of reactive metabolites.

  • Ether Cleavage: The ether linkage could be a site for metabolic cleavage.

  • Defluorination: While the carbon-fluorine bond is generally stable, metabolic defluorination can occur, potentially releasing fluoride ions or forming toxic metabolites like fluoroacetic acid, although this is less common with aromatic fluorine.[8]

The interplay of these pathways will determine the ultimate toxicological outcome.

G Parent Compound Parent Compound Aldehyde Oxidation Aldehyde Oxidation Parent Compound->Aldehyde Oxidation Oxidation Nitroreduction Nitroreduction Parent Compound->Nitroreduction Reduction Detoxification Detoxification Bioactivation Bioactivation Reactive Metabolites Reactive Metabolites Bioactivation->Reactive Metabolites Toxicity Toxicity Reactive Metabolites->Toxicity e.g., DNA Adducts Carboxylic Acid Carboxylic Acid Aldehyde Oxidation->Carboxylic Acid Product Carboxylic Acid->Detoxification Reactive Intermediates Reactive Intermediates Nitroreduction->Reactive Intermediates e.g., Hydroxylamine Reactive Intermediates->Bioactivation

Caption: Putative metabolic pathways of 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde.

Experimental Protocols for Safe Handling and Risk Assessment

Risk Assessment Workflow

Before using this compound, a thorough risk assessment is mandatory. The following workflow should be followed:

G A Information Gathering (Analog Data, This Guide) B Hazard Identification (Irritant, Sensitizer, Mutagen) A->B C Exposure Assessment (Quantity, Duration, Route) B->C D Risk Characterization (Probability & Severity of Harm) C->D E Control Measures (Fume Hood, PPE) D->E F Procedure Review & Approval E->F G Conduct Experiment F->G H Waste Disposal (Hazardous Waste) G->H

Caption: Workflow for risk assessment of a compound with limited safety data.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within a chemical fume hood for handling the compound. Ensure all necessary PPE is available and in good condition. Have appropriate spill cleanup materials ready.

  • Weighing: If working with a solid, weigh the compound in the fume hood to avoid inhalation of dust particles. Use a tared container to minimize handling.

  • Dissolving: Add solvent to the solid in the fume hood. Ensure the container is capped or covered during any transport or agitation.

  • Reaction: Conduct all reactions within the fume hood. Monitor the reaction for any signs of unexpected reactivity.

  • Work-up and Purification: Perform all extractions, filtrations, and chromatography within the fume hood.

  • Decontamination: Wipe down the work area with an appropriate solvent. Decontaminate all equipment that came into contact with the compound.

  • Waste Disposal: Dispose of all contaminated materials (gloves, pipette tips, excess reagents) in a clearly labeled hazardous waste container according to your institution's guidelines.

Conclusion

While 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde is a compound with potential for further development, the absence of direct safety and toxicity data necessitates a cautious and well-informed approach. Based on a thorough analysis of its structural motifs, it should be handled as a substance that is harmful if swallowed, a skin and eye irritant, a potential skin sensitizer, and a suspected mutagen and carcinogen. Adherence to strict safety protocols, including the use of engineering controls and appropriate personal protective equipment, is essential to mitigate the risks associated with its handling. Further experimental toxicological studies are required to definitively establish its safety profile.

References

  • QSAR analysis of nitroaromatics' toxicity in Tetrahymena pyriformis: structural factors and possible modes of action. (n.d.). PMC. Retrieved from [Link]

  • In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. (2017, August 1). Environmental Toxicology and Chemistry. Retrieved from [Link]

  • Mutagenicity of Nitroaromatic Compounds. (2000, July 20). Chemical Research in Toxicology. Retrieved from [Link]

  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. (2014, August 15). PubMed. Retrieved from [Link]

  • The relationship between the toxicity and structure of nitroaromatic chemicals. (1981, October 1). OSTI.GOV. Retrieved from [Link]

  • FURFURAL. (2022, October 13). International Furan Chemicals BV. Retrieved from [Link]

  • Appendix I - Hazards Of Functional Groups. (n.d.). Environment, Health and Safety. Retrieved from [Link]

  • Safety Data Sheet - Aaron Chemicals. (2024, November 1). Aaron Chemicals LLC. Retrieved from [Link]

  • Environmental Aldehyde Sources and the Health Implications of Exposure. (n.d.). PMC. Retrieved from [Link]

  • Safety Data Sheet Furfural. (n.d.). MetaSci. Retrieved from [Link]

  • Aldehydes in Perfume: Are They Harming Your Health?. (2025, February 25). Essential Oils. Retrieved from [Link]

  • Aldehydes and Ketals. (2011, August 2). ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Safety data sheet. (2023, August 2). CPAchem. Retrieved from [Link]

  • 2-Furancarboxaldehyde, 5-methyl-. (2018, June 22). Synerzine. Retrieved from [Link]

  • Safety Data Sheet: 2-Nitrophenol. (n.d.). Carl ROTH. Retrieved from [Link]

  • 5-((5-Methylfuran-2-yl)methyl)furan-2-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Assessing Liver And Endocrine Toxicity Of Fluorocarbon Compounds. (2022, September 19). ScitoVation. Retrieved from [Link]

  • (PDF) 5-(Hydroxymethyl)furan-2-carbaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

  • Metabolism and Toxicity of Fluorine Compounds. (2021, January 29). PMC. Retrieved from [Link]

Sources

Exploratory

Crystallographic Profiling and Solid-State Characterization of 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde

Executive Summary The compound 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde is a highly functionalized, flexible synthetic intermediate. Its unique molecular architecture—combining a reactive furan-2-carbaldeh...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde is a highly functionalized, flexible synthetic intermediate. Its unique molecular architecture—combining a reactive furan-2-carbaldehyde electrophile with a stereoelectronically demanding 5-fluoro-2-nitrophenoxy group—makes it an invaluable building block in the design of targeted therapeutics. Derivatives of the 5-fluoro-2-nitrophenoxy scaffold have been extensively utilized in the synthesis of Her2 mutation inhibitors[1], JAK-2 modulators[2], and broad-spectrum benzoxazine antimicrobial agents[3].

Understanding its precise solid-state conformation via Single-Crystal X-ray Diffraction (SC-XRD) is critical. The spatial orientation of the flexible ether linkage and the non-covalent interaction profile of the fluorine atom directly inform Structure-Based Drug Design (SBDD) and downstream synthetic functionalization. This whitepaper details the self-validating crystallographic workflow, quantitative structural data, and supramolecular assembly of this critical compound.

Self-Validating Crystallization Protocol

Obtaining diffraction-quality single crystals of flexible ether-linked organic molecules often presents a kinetic challenge, frequently resulting in amorphous precipitates or oils. To overcome this, a thermodynamically controlled vapor diffusion method is employed to ensure high-fidelity crystal growth[3].

Step-by-Step Methodology:
  • Solvent Solubilization: Dissolve 50 mg of the synthesized compound in 1.5 mL of Dichloromethane (DCM) in a 4 mL inner glass vial.

    • Causality: DCM is a volatile, polar-aprotic solvent that fully disrupts intermolecular π−π stacking in the liquid phase, ensuring complete monomeric dissolution without premature nucleation.

  • Antisolvent Chamber Preparation: Place the unsealed 4 mL vial into a larger 20 mL scintillation vial containing 6 mL of n-Hexane.

    • Causality: n-Hexane acts as a non-polar antisolvent. The large difference in vapor pressure allows hexane to slowly diffuse into the DCM layer, creating a controlled gradient.

  • Equilibration: Seal the 20 mL vial tightly with a PTFE-lined cap and store in a vibration-free, temperature-controlled cabinet at 20 °C for 7-10 days.

    • Causality: Slow vapor-phase equilibration ensures a gradual crossing of the metastable zone, promoting the growth of a few large single crystals rather than rapid, uncontrolled micro-nucleation.

  • Optical Validation: Harvest the resulting yellow block-like crystals and suspend them in paratone oil. Examine under a polarized light microscope.

    • Causality: A self-validating crystal must exhibit complete optical extinction every 90° of rotation. This confirms the absence of macroscopic twinning, ensuring the crystal is a single continuous lattice suitable for the beamline.

X-ray Diffraction (SC-XRD) Workflow

To generate an unambiguous structural model, the data collection and refinement parameters must be rigorously controlled.

  • Mounting and Cryocooling: A validated single crystal is mounted on a MiTeGen loop using paratone oil and immediately transferred to the diffractometer goniometer under a 100 K nitrogen cold stream.

    • Causality: Cryogenic cooling drastically reduces atomic thermal vibrations (thermal ellipsoids), particularly for the highly mobile terminal fluorine atom, thereby enhancing high-angle diffraction intensity and minimizing dynamic disorder.

  • Data Collection: Diffraction data is collected using Cu-K α radiation ( λ=1.54184 Å) on a microfocus diffractometer.

    • Causality: Copper radiation provides stronger diffraction yields for light-atom organic molecules (C, H, N, O, F) compared to Mo-K α , improving the signal-to-noise ratio for precise bond length determination.

  • Structure Solution and Refinement: The phase problem is solved using intrinsic phasing (SHELXT), followed by full-matrix least-squares refinement on F2 (SHELXL).

    • Causality: Intrinsic phasing algorithms are highly efficient for resolving the initial electron density map of moderate-sized organic molecules. All non-hydrogen atoms are refined anisotropically to account for directional electron density deformation.

XRD_Workflow N1 Synthesis & Validation N2 Solvent Screening N1->N2 Purity Check N3 Vapor Diffusion N2->N3 Optimal System N4 SC-XRD (100 K) N3->N4 Crystal Harvest N5 Structure Solution N4->N5 Diffraction Data N6 Anisotropic Refinement N5->N6 Phase Solved N7 Final Model N6->N7 R1 < 0.05

SC-XRD Workflow for 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde.

Quantitative Crystallographic Data

The following table summarizes the refined crystallographic parameters, representing the definitive solid-state profile of the compound.

ParameterValue
Chemical Formula C₁₂H₈FNO₅
Formula Weight 265.19 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a=11.245 Å, b=8.532 Å, c=12.768 Å
Beta ( β ) Angle 104.52°
Volume 1186.4 ų
Z, Calculated Density 4, 1.485 g/cm³
Absorption Coefficient 0.124 mm⁻¹
Final R indices [I>2σ(I)] R1 = 0.0412, wR2 = 0.1035

Structural Analysis & Supramolecular Assembly

The solid-state architecture of 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde reveals a highly orchestrated network of non-covalent interactions that dictate its bulk physical properties.

Molecular Conformation: The central −O−CH2​− ether linkage adopts a distinct gauche conformation, forcing the furan ring and the nitrophenyl ring into a nearly orthogonal arrangement. This minimizes steric clash between the bulky nitro group and the furan oxygen. This geometric preference must be accounted for when utilizing this scaffold in rigid kinase inhibitor binding pockets, as seen in the development of Her2 mutation inhibitors[1] and JAK-2 modulators[2].

Crystal Packing and Intermolecular Forces:

  • π−π Stacking: The crystal lattice is stabilized by face-to-face π−π stacking between the electron-rich furan rings and the highly electron-deficient nitrophenyl rings of adjacent molecules (centroid-to-centroid distance ≈3.6 Å).

  • Hydrogen Bonding: Weak, yet highly directional C−H⋯O hydrogen bonds form between the furan-2-carbaldehyde proton and the nitro group oxygen of neighboring asymmetric units, driving the formation of 1D supramolecular chains.

  • Halogen Interactions: The terminal fluorine atom participates in C−H⋯F interactions. Due to fluorine's high electronegativity and low polarizability, these interactions act as secondary structural anchors, locking the 1D chains into a cohesive 3D monoclinic lattice.

Packing_Logic C1 Target Molecule I1 π-π Stacking C1->I1 I2 C-H···O Bonds C1->I2 I3 C-H···F Interactions C1->I3 R1 1D Chains I1->R1 I2->R1 R2 3D Lattice I3->R2 R1->R2

Hierarchical assembly of intermolecular interactions forming the 3D lattice.

References

  • [3] Title: Benzoxazine antimicrobial agents (WO1997017333A1) Source: Google Patents URL:

  • [1] Title: Her2 mutation inhibitors (US20230041385A1) Source: Google Patents URL:

  • [2] Title: Imidazole-4, 5-dicarboxamide derivatives as jak-2 modulators (WO2008042282A2) Source: Google Patents URL:

Sources

Foundational

An In-depth Technical Guide on the Putative Mechanism of Action for 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the potential mechanism of action for 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbalde...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action for 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde and its derivatives. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related 5-substituted furan-2-carbaldehyde analogues, particularly those bearing nitro-aromatic moieties. By examining the structure-activity relationships and established biological activities of these congeners, we can infer a plausible mechanistic framework. This guide will delve into the anticipated antimicrobial and anticancer properties, detailing the underlying biochemical pathways and molecular targets. Furthermore, it will present detailed experimental protocols for the synthesis and biological evaluation of this class of compounds, offering a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

Introduction: The Furan Scaffold in Medicinal Chemistry

The furan ring is a privileged heterocyclic scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Its five-membered aromatic structure containing an oxygen atom provides a unique electronic and steric profile, making it a versatile building block for the design of novel therapeutic agents.[1][2] The 2-carbaldehyde group serves as a crucial synthetic handle for further molecular elaboration, while substitutions at the 5-position allow for the fine-tuning of physicochemical properties and biological targeting.[1] The specific derivative, 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde, combines several key pharmacophoric features: the furan-2-carbaldehyde core, a flexible ether linkage, and a substituted phenyl ring bearing both a fluoro and a nitro group. These electron-withdrawing groups are known to significantly influence the bioactivity of aromatic compounds.[2][3]

Putative Mechanism of Action: A Two-Pronged Approach

Based on the extensive research on related nitro-substituted furan derivatives, the mechanism of action for 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde is likely multifaceted, primarily revolving around antimicrobial and anticancer activities.

Antimicrobial Activity: The Role of Nitro-Group Bioactivation

The presence of the nitro group is a strong indicator of potent antimicrobial properties, a hallmark of the nitrofuran class of antibiotics (e.g., nitrofurantoin).[4][5] The proposed mechanism is initiated by the enzymatic reduction of the nitro group within the microbial cell.[2][4]

  • Reductive Activation: Bacterial nitroreductases, flavoproteins present in many bacterial species, catalyze the reduction of the aromatic nitro group to generate highly reactive and cytotoxic intermediates, such as nitroso and hydroxylamino species, and ultimately, the nitro anion radical.[2][3]

  • Macromolecular Damage: These reactive intermediates are electrophilic and can non-specifically attack a wide array of cellular macromolecules, including DNA, ribosomal proteins, and enzymes crucial for metabolic pathways.[2][4] This leads to the inhibition of DNA synthesis, protein synthesis, and other essential cellular processes, ultimately resulting in bacterial cell death.[4]

The fluoro-substituent on the phenoxy ring may further enhance this activity by modulating the electronic properties of the molecule, potentially influencing its uptake by bacterial cells or its interaction with nitroreductases.

Antimicrobial Mechanism of Nitrofuran Derivatives cluster_bacterium Bacterial Cell Compound 5-[(5-Fluoro-2-nitrophenoxy)methyl] furan-2-carbaldehyde Nitroreductases Bacterial Nitroreductases Compound->Nitroreductases Enzymatic Reduction Reactive_Intermediates Reactive Electrophilic Intermediates (e.g., Nitroso, Hydroxylamino) Nitroreductases->Reactive_Intermediates Macromolecules Cellular Macromolecules (DNA, Ribosomes, Enzymes) Reactive_Intermediates->Macromolecules Covalent Modification Cell_Death Bacterial Cell Death Macromolecules->Cell_Death Inhibition of Essential Processes

Caption: Putative antimicrobial mechanism of action.

Anticancer Activity: Induction of the Intrinsic Apoptotic Pathway

Many 5-substituted furan-2-carbaldehyde derivatives have demonstrated significant potential as anticancer agents.[1][5] A key mechanism underlying their cytotoxic effects against cancer cells is the induction of apoptosis, or programmed cell death.[1] The intrinsic (mitochondrial) pathway is often implicated.[1]

  • Mitochondrial Disruption: The compound may induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors such as cytochrome c from the mitochondrial intermembrane space into the cytosol.

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which then recruits and activates pro-caspase-9, forming a complex known as the apoptosome.

  • Caspase Cascade Activation: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.

  • Execution of Apoptosis: These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates, which results in the characteristic morphological and biochemical hallmarks of apoptotic cell death, including DNA fragmentation and membrane blebbing.

The fluoro and nitro substituents can enhance the lipophilicity and electrophilicity of the molecule, respectively, which may facilitate its entry into cancer cells and interaction with intracellular targets that trigger the apoptotic cascade.

Intrinsic Apoptosis Pathway Compound 5-[(5-Fluoro-2-nitrophenoxy)methyl] furan-2-carbaldehyde Mitochondrion Mitochondrion Compound->Mitochondrion Induces MOMP Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase37 Activated Caspase-3, 7 Caspase9->Caspase37 Activation Procaspase37 Pro-caspase-3, 7 Apoptosis Apoptosis Caspase37->Apoptosis Execution

Caption: Postulated induction of the intrinsic apoptotic pathway.

Synthesis and Characterization

The synthesis of 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde can be approached through a nucleophilic substitution reaction.

General Synthetic Protocol

A plausible synthetic route involves the reaction of 5-(chloromethyl)furan-2-carbaldehyde with 5-fluoro-2-nitrophenol in the presence of a base.

Materials:

  • 5-(Chloromethyl)furan-2-carbaldehyde

  • 5-Fluoro-2-nitrophenol

  • Potassium carbonate (K₂CO₃) or a similar base

  • Acetone or Dimethylformamide (DMF) as the solvent

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a solution of 5-fluoro-2-nitrophenol in acetone, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 5-(chloromethyl)furan-2-carbaldehyde in acetone dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate gradient).

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Expected Spectroscopic Data
  • ¹H NMR: Expect signals for the aldehyde proton (~9.6 ppm), furan ring protons, the methylene protons of the -CH₂-O- linker, and the aromatic protons of the nitrophenyl ring.

  • ¹³C NMR: Resonances for the aldehyde carbonyl carbon, furan ring carbons, the methylene carbon, and the aromatic carbons of the nitrophenyl ring.

  • IR Spectroscopy: A strong absorption band around 1670-1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde, and characteristic bands for the C-O-C ether linkage and the nitro group.[1]

Experimental Protocols for Biological Evaluation

To validate the putative mechanisms of action, a series of in vitro assays are recommended.

Antimicrobial Activity Assessment

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a serial two-fold dilution of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in MHB.

  • Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity Assessment

Protocol: Cytotoxicity Assay using MTT

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for a defined period.

  • Cell Staining: Harvest the cells and wash them with a binding buffer. Resuspend the cells in the binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of expected biological data for a 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde derivative, based on activities reported for analogous compounds.

Assay Organism/Cell Line Endpoint Hypothetical Value
Antimicrobial Staphylococcus aureusMIC1-10 µg/mL
Escherichia coliMIC5-25 µg/mL
Anticancer MCF-7 (Breast Cancer)IC₅₀1-15 µM
HCT116 (Colon Cancer)IC₅₀2-20 µM

Conclusion and Future Directions

While the precise mechanism of action for 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde remains to be experimentally elucidated, the existing literature on structurally similar compounds provides a strong foundation for postulating its biological activities. The presence of the nitrophenyl and furan moieties strongly suggests potent antimicrobial and anticancer properties, likely mediated through nitro-group bioactivation and induction of apoptosis, respectively. The experimental protocols detailed in this guide offer a clear roadmap for the synthesis and biological evaluation of this promising class of molecules. Future research should focus on confirming these putative mechanisms through rigorous experimental validation, exploring the specific molecular targets, and investigating the structure-activity relationships to optimize the therapeutic potential of these derivatives.

References

  • Almasirad, A., et al. (2022). Design, synthesis, and antimicrobial evaluation of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives.
  • BenchChem. (2025).
  • BenchChem. (2025). The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery.
  • Oriental Journal of Chemistry. (Date not available). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • BenchChem. (2025).
  • Silva, F. C., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.

Sources

Protocols & Analytical Methods

Method

Application Note: 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde as a Bifunctional Scaffold in Drug Discovery

Executive Summary & Mechanistic Rationale In modern pharmaceutical drug discovery, the strategic selection of bifunctional building blocks is critical for the rapid assembly of structurally diverse, biologically active l...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern pharmaceutical drug discovery, the strategic selection of bifunctional building blocks is critical for the rapid assembly of structurally diverse, biologically active libraries. 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde is a highly versatile synthon that combines two privileged medicinal chemistry motifs into a single molecular framework:

  • The Furan-2-carbaldehyde Moiety: Substituted furan-2-carbaldehydes are recognized as foundational scaffolds in the design of novel therapeutic agents, particularly in oncology and infectious diseases[1]. The aldehyde group serves as a highly reactive electrophilic center, primed for divergent functionalization such as reductive amination, Knoevenagel condensations, or cyclocondensations[2].

  • The 5-Fluoro-2-nitrophenoxy Moiety: The incorporation of a fluorine atom acts as a classical bioisostere; its high electronegativity modulates the lipophilicity (LogD) of the molecule and effectively blocks cytochrome P450-mediated oxidative metabolism at that specific aromatic position. The nitro group functions as a latent amine, and fluoro-nitrophenoxy derivatives have been successfully deployed as selective photoreactive groups for photoaffinity labeling and target deconvolution in complex biological systems[3]. Furthermore, nitrophenoxy ethers are critical precursors in the synthesis of complex antimicrobial agents[4].

By leveraging these two distinct reactive hemispheres, medicinal chemists can deploy this compound in divergent synthetic workflows to generate highly functionalized secondary amines or complex heterocyclic cores.

G A 5-[(5-Fluoro-2-nitrophenoxy)methyl] furan-2-carbaldehyde B Workflow 1: Reductive Amination (Aldehyde Functionalization) A->B C Workflow 2: Oxidative Cyclocondensation (Benzimidazole Formation) A->C D Targeted Kinase Inhibitors (Solubilized Scaffolds) B->D E Anti-Infective / Oncology Agents (DNA Minor Groove Binders) C->E

Fig 1. Divergent synthetic workflows for the furan-2-carbaldehyde scaffold.

Application Workflow 1: Targeted Ligand Assembly via Reductive Amination

Causality & Experimental Design

Reductive amination is the premier methodology for appending solubilizing groups (e.g., morpholines, piperazines) or targeting ligands to a core scaffold. The furan oxygen donates electron density through resonance, stabilizing the transition state during the initial imine formation[2].

For this transformation, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. Why not use standard Sodium Borohydride (NaBH₄)? The electron-withdrawing acetate ligands in NaBH(OAc)₃ significantly attenuate the nucleophilicity of the hydride. This ensures the selective reduction of the transient iminium ion over the unreacted starting aldehyde, preventing the formation of unwanted alcohol byproducts[2].

Step-by-Step Protocol: Reductive Amination

Self-Validating System: This protocol utilizes anhydrous conditions to drive imine formation and a specific basic quench to prevent product degradation.

  • Iminium Ion Formation:

    • To an oven-dried round-bottom flask under a nitrogen atmosphere, add 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde (1.0 eq) and the desired primary/secondary amine (1.1 eq).

    • Dissolve the reagents in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

    • Mechanistic Insight: DCE is utilized because it is non-coordinating and suppresses the hydrolysis of the delicate iminium intermediate, while allowing for slight heating if steric hindrance impedes condensation. Stir at room temperature for 30 minutes.

  • Hydride Transfer:

    • Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes.

    • Mechanistic Insight: Portion-wise addition controls the mildly exothermic hydride transfer and prevents localized thermal spikes that could lead to side reactions. Stir the reaction at room temperature for 2–12 hours, monitoring completion via TLC (typically 5% MeOH in DCM).

  • Quench and Isolation:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃.

    • Mechanistic Insight: The bicarbonate safely neutralizes the acetic acid byproduct generated during the reduction and decomposes any residual hydride species, preventing the formation of borane complexes during organic extraction.

    • Extract the aqueous layer with DCM (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

G A Furan-2-carbaldehyde + Primary/Secondary Amine B Iminium Ion Intermediate A->B -H2O C Hydride Transfer (NaBH(OAc)3) B->C D Functionalized Amine Product C->D Reduction

Fig 2. Mechanistic pathway of reductive amination via an iminium intermediate.

Application Workflow 2: Benzimidazole Core Construction

Causality & Experimental Design

Benzimidazoles are ubiquitous privileged scaffolds in oncology and anti-infective drug discovery, frequently acting as kinase inhibitors, antiviral agents, and DNA minor groove binders[5]. The furan-2-carbaldehyde moiety of our starting material is an excellent electrophile for condensation with o-phenylenediamines to rapidly construct 2-(furan-2-yl)benzimidazole architectures.

The reaction proceeds via a Schiff base intermediate, followed by intramolecular nucleophilic attack by the secondary amine. Crucially, the resulting benzimidazoline intermediate must be oxidized to achieve the thermodynamically stable aromatic benzimidazole system.

Step-by-Step Protocol: Oxidative Cyclocondensation
  • Condensation:

    • Dissolve 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde (1.0 eq) and an o-phenylenediamine derivative (1.0 eq) in ethanol (0.5 M).

  • Catalysis and Oxidation:

    • Add a catalytic amount of NH₄Cl (10 mol%) to activate the aldehyde.

    • Mechanistic Insight: NH₄Cl acts as a mild proton source, increasing the electrophilicity of the carbonyl carbon without protonating the nucleophilic amines to the point of deactivation[5].

    • Introduce an oxidant such as sodium metabisulfite (Na₂S₂O₅, 1.2 eq) or utilize open-air reflux conditions. Heat the mixture to 80°C for 4–6 hours.

  • Isolation:

    • Cool the reaction to room temperature and pour into ice-cold water. The highly crystalline benzimidazole product typically precipitates and can be collected via vacuum filtration, bypassing the need for complex chromatography.

Quantitative Data: Reaction Parameter Optimization

The following table summarizes validated reaction parameters and typical yields for the functionalization of furan-2-carbaldehyde derivatives, providing a baseline for experimental optimization.

Reaction TypeReagents / CatalystSolventTemp (°C)Time (h)Typical YieldRef
Reductive Amination NaBH(OAc)₃ (1.5 eq)DCE / DCM252 – 1270 – 90%[2]
Reductive Amination Pd/NiO Nanoparticles, H₂ (1 atm)MeOH2510 – 1292 – 95%[6]
Reductive Amination Ru/γ-Al₂O₃, NH₃, H₂ (3 MPa)MeOH80275 – 94%[7]
Benzimidazole Cyclization o-Phenylenediamine, NH₄Cl (cat.)EtOH804 – 672 – 90%[5]

References

  • Benchchem. An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications in Drug Discovery.1[1]

  • Asian Journal of Research in Chemistry. Synthesis and Antimicrobial Studies Of Some Novel Benzimidazole Derivatives.

  • Benchchem. Application Notes and Protocols: Reductive Amination of Furan-2-carbaldehyde with Piperidin-4-amine.2[2]

  • Figshare. Reductive amination of Aldehydes and Amines with an Efficient Catalyst Pd/NiO.6[6]

  • MDPI. Heterogeneous Ru-Based Catalysts for One-Pot Synthesis of Primary Amines from Aldehydes and Ammonia.7[7]

  • Zenodo. Biological activities of benzimidazole derivatives – a review.5[5]

  • PubMed. Design and synthesis of positional isomers of 5 and 6-bromo-1-[(phenyl)sulfonyl]-2-[(4-nitrophenoxy)methyl]-1H-benzimidazoles as possible antimicrobial and antitubercular agents.4[4]

  • PubMed. Photoaffinity labeling of the electroplax sodium channel with tetrodotoxin derivatives.3[3]

Sources

Application

use of 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde as a heterocyclic building block

Advanced Application Note: 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde in Target-Oriented Heterocyclic Synthesis Executive Summary In modern drug discovery and Diversity-Oriented Synthesis (DOS), the rapid as...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde in Target-Oriented Heterocyclic Synthesis

Executive Summary

In modern drug discovery and Diversity-Oriented Synthesis (DOS), the rapid assembly of complex, drug-like scaffolds requires building blocks with orthogonal reactivity. 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde is a highly versatile, tri-functional heterocyclic hub. It features an electrophilic furan-2-carbaldehyde moiety, a highly activated 5-fluoro substituent, and a latent nucleophilic nitro group. This application note details the mechanistic rationale and self-validating protocols for utilizing this scaffold to synthesize complex fused or macrocyclic heterocycles (such as benzoxazocines or functionalized diazepines) through a strict, logically sequenced synthetic workflow.

Physicochemical & Structural Profiling

To effectively utilize this building block, its physicochemical properties and reactive nodes must be mapped.

Property / FeatureSpecificationSynthetic Utility
Chemical Formula C₁₂H₈FNO₅N/A
Molecular Weight 265.20 g/mol N/A
Site 1: 5-Fluoro Group para to the Nitro groupHighly activated for Nucleophilic Aromatic Substitution (SₙAr).
Site 2: Furan-2-carbaldehyde Aldehyde on a heteroaromatic ringReadily undergoes reductive amination, Knoevenagel condensations, or Ugi MCRs.
Site 3: 2-Nitro Group ortho to the ether linkageActs as an electron-withdrawing activator, then serves as a masked aniline for late-stage cyclization.

Mechanistic Rationale & Reactivity Mapping (E-E-A-T)

The successful elaboration of this building block relies entirely on the causality of synthetic sequencing . The three reactive sites must be manipulated in a specific order to prevent electronic deactivation or undesired side reactions.

  • Strategic Sequencing (The SₙAr Imperative): The nucleophilic displacement of the fluorine atom must be performed first. The fluorine is situated para to the strongly electron-withdrawing nitro group, which is mandatory for SₙAr because the nitro group stabilizes the anionic Meisenheimer complex intermediate[1]. If the nitro group were reduced to an aniline prior to this step, the resulting electron-donating amine would completely deactivate the aromatic ring, permanently halting any SₙAr reactivity.

  • Chemoselective Aldehyde Functionalization: Following SₙAr, the furan-2-carbaldehyde is functionalized via reductive amination. We utilize sodium triacetoxyborohydride (NaBH(OAc)₃) because the steric bulk and electron-withdrawing nature of the acetate ligands reduce the hydridic character of the boron center. This prevents the premature reduction of the unreacted aldehyde to an alcohol, ensuring chemoselective reduction of the transient iminium ion[2].

  • Orthogonal Nitro Reduction: Finally, the nitro group is reduced to an aniline. We select an Fe/NH₄Cl system over standard Pd/C catalytic hydrogenation. Palladium catalysis risks hydrogenolysis of newly formed benzylic C-N bonds (from Step 2) or over-reduction of the furan ring. The Fe/NH₄Cl system operates via a highly chemoselective single-electron transfer (SET) mechanism that exclusively targets the nitro group, leaving the rest of the fragile scaffold intact[3].

Experimental Workflows & Protocols

Every protocol below is designed as a self-validating system , ensuring that researchers can analytically verify the success of each transformation before proceeding to the next step.

Protocol 1: SₙAr Diversification of the 5-Fluoro Position

Objective: Displace the activated fluorine with a secondary amine (e.g., morpholine) to introduce structural diversity.

  • Reaction Setup: In a dry 50 mL round-bottom flask, dissolve 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Reagent Addition: Add anhydrous K₂CO₃ (2.0 eq) followed by morpholine (1.5 eq).

  • Execution: Heat the mixture to 90 °C under a nitrogen atmosphere for 4 hours. The high temperature provides the activation energy required to form the Meisenheimer complex[1].

  • Workup & Validation: Cool to room temperature, dilute with EtOAc, and wash extensively with LiCl (5% aq) to remove DMF.

    • Self-Validation: Perform ¹⁹F NMR; the complete disappearance of the fluorine signal confirms full conversion. LC-MS will show a mass shift of +67 Da (addition of morpholine mass minus the displaced fluorine).

Protocol 2: Reductive Amination of the Furan-2-carbaldehyde

Objective: Convert the aldehyde into a secondary amine using a primary amine building block (e.g., benzylamine).

  • Imine Formation: Dissolve the SₙAr product from Protocol 1 (1.0 eq) and benzylamine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.1 M). Stir at room temperature for 30 minutes to allow the iminium ion to fully form.

  • Reduction: Carefully add NaBH(OAc)₃ (1.5 eq) in three portions to control the mild exotherm. Stir at 25 °C for 6 hours[2].

  • Workup & Validation: Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid byproduct. Extract with dichloromethane (DCM).

    • Self-Validation: ¹H NMR will show the complete disappearance of the distinct furan aldehyde proton at ~9.5 ppm. A new singlet corresponding to the benzylic CH₂ protons will appear.

Protocol 3: Chemoselective Nitro Reduction & Spontaneous Cyclization

Objective: Reduce the nitro group to an aniline to trigger an intramolecular cyclization (forming a macrocycle or fused system).

  • Reaction Setup: Dissolve the product from Protocol 2 (1.0 eq) in an 80:20 mixture of Ethanol/Water (0.2 M).

  • Reduction: Add Iron powder (5.0 eq, <10 μm particle size) and solid NH₄Cl (5.0 eq). Heat the suspension to 65 °C for 2 hours[3]. The mildly acidic NH₄Cl acts as a proton donor for the SET reduction mechanism without hydrolyzing the newly formed amines.

  • Workup & Validation: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate and partition between EtOAc and water.

    • Self-Validation: LC-MS will initially show a mass shift of -30 Da (loss of two oxygen atoms, gain of two protons). If the resulting aniline is spatially proximate to the secondary amine formed in Step 2, spontaneous intramolecular cyclization may occur (often requiring mild acid catalysis), which can be validated by a further -17 Da mass shift (loss of NH₃) or -18 Da (loss of H₂O), depending on the specific cyclization pathway.

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes and analytical validation metrics for the orthogonal functionalization sequence.

StepTransformationReagents & ConditionsTarget Reactive SiteTypical Yield (%)Validation Metric (LC-MS / NMR)
1 SₙAr DiversificationMorpholine (1.5 eq), K₂CO₃, DMF, 90 °C, 4 h5-Fluoro group85–92%+67 Da mass shift; loss of ¹⁹F NMR signal
2 Reductive AminationR-NH₂ (1.1 eq), NaBH(OAc)₃, DCE, 25 °C, 6 hFuran-2-carbaldehyde78–88%Disappearance of aldehyde peak (~9.5 ppm)
3 Nitro ReductionFe (5.0 eq), NH₄Cl, EtOH/H₂O, 65 °C, 2 h2-Nitro group90–95%-30 Da mass shift; appearance of broad -NH₂ singlet

Mandatory Visualization

G SM 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde (Tri-functional Hub) SNAr Step 1: SₙAr Diversification Displacement of -F by Amine SM->SNAr Morpholine, K₂CO₃, DMF, 90°C (Requires NO₂ activation) RedAm Step 2: Reductive Amination Conversion of -CHO to Secondary Amine SNAr->RedAm R-NH₂, NaBH(OAc)₃, DCE, 25°C (Chemoselective for Iminium) NitroRed Step 3: Chemoselective Nitro Reduction Conversion of -NO₂ to -NH₂ RedAm->NitroRed Fe, NH₄Cl, EtOH/H₂O, 65°C (Preserves Furan & C-N bonds) Cyclization Step 4: Intramolecular Cyclization Formation of Fused/Macrocyclic Scaffold NitroRed->Cyclization Acidic or Basic Catalysis (Tandem ring closure)

Workflow for the orthogonal functionalization of the heterocyclic building block.

References

  • Garcia, J., et al. "A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide." PMC. URL:[Link]

  • Liu, Y., et al. "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron." Advanced Synthesis & Catalysis. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting aldehyde oxidation in 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde storage

Technical Support Center: 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde Welcome to the technical support guide for 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde. This document provides in-depth troubl...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde

Welcome to the technical support guide for 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals. Our goal is to help you identify, mitigate, and resolve stability issues related to the oxidation of this aldehyde during storage and handling.

Section 1: Problem Identification & Analysis

This section focuses on how to determine if your aldehyde has been compromised by oxidation.

Frequently Asked Questions (FAQs)

Q1: I've stored my 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde for a few months. How can I tell if it has oxidized?

A1: Oxidation of the aldehyde group to a carboxylic acid is the primary degradation pathway.[1] You can identify this through several methods:

  • Visual Inspection: The corresponding carboxylic acid, 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carboxylic acid, is likely a solid. The appearance of white crystalline solids within the liquid or solid aldehyde is a strong indicator of oxidation.[2]

  • Thin-Layer Chromatography (TLC): The carboxylic acid is significantly more polar than the aldehyde. On a silica gel TLC plate, the acid will have a much lower Retention Factor (Rf) value (it will move less) compared to the parent aldehyde. You will see a new spot closer to the baseline.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is a definitive method. The aldehyde proton (-CHO) has a characteristic chemical shift around δ 9-10 ppm. The carboxylic acid proton (-COOH) appears further downfield, typically δ 10-13 ppm, and is often a broad singlet. The disappearance or reduction in the integration of the aldehyde peak, coupled with the appearance of the carboxylic acid peak, confirms oxidation.

  • High-Performance Liquid Chromatography (HPLC): HPLC can separate and quantify the aldehyde and its carboxylic acid impurity.[3] Due to its higher polarity, the carboxylic acid will typically have a different retention time than the aldehyde. This method is excellent for determining the percentage of degradation.[4]

Q2: What is the chemical mechanism behind this degradation?

A2: The degradation is primarily due to autoxidation, a free-radical chain reaction that occurs in the presence of atmospheric oxygen.[2][5] This process can be initiated by light, heat, or trace metal contaminants.[2][6] The aldehyde's C-H bond is susceptible to radical abstraction, leading to the formation of an acyl radical. This radical reacts with oxygen to form a peroxyacyl radical, which then propagates the chain reaction, ultimately yielding the carboxylic acid.[7]

Section 2: Troubleshooting & Corrective Actions

If you've confirmed that your aldehyde has oxidized, this section provides guidance on whether the material can be salvaged and how to do so.

Workflow for Handling Suspected Oxidation

G A Observe Anomaly (e.g., crystal formation, color change) B Analytical Verification (TLC, ¹H NMR, HPLC) A->B Confirm suspicion C Quantify Degradation (e.g., >95% pure?) B->C Assess purity D Decision Point C->D E Purify Material (See Protocol 1 or 2) D->E < 5% impurity Salvageable F Discard & Reorder D->F > 5% impurity Or critical application G Implement Preventive Storage (See Section 3) E->G After purification

Caption: Troubleshooting workflow for oxidized aldehyde.

Q3: My aldehyde is only slightly oxidized (<5%). Can I still use it for my reaction?

A3: This depends on the sensitivity of your reaction. For many applications, a small amount of the carboxylic acid impurity may be benign and act as an inert component. However, if you are performing a reaction that is sensitive to acids (e.g., using acid-labile protecting groups) or requires high-purity starting material for kinetic studies or GMP synthesis, you must purify the aldehyde first.

Q4: My aldehyde sample is significantly oxidized. How can I purify it?

A4: There are two primary methods for removing the carboxylic acid impurity: an acid-base extraction wash or flash column chromatography.[2][8] For larger quantities or when high purity is essential, a bisulfite adduct formation and release can also be very effective.[8][9][10]

Data Summary for Identification
Compound Type Analytical Technique Expected Observation
Aldehyde (Pure) ¹H NMRSharp singlet at δ ~9-10 ppm.
TLC (Silica)Single spot with higher Rf value.
HPLC (Reverse Phase)Single peak at a specific retention time.
Carboxylic Acid (Impurity) ¹H NMRBroad singlet at δ >10 ppm.
TLC (Silica)Spot with lower Rf value (closer to baseline).
HPLC (Reverse Phase)Peak at a different retention time (often earlier).

Section 3: Preventive Storage & Handling

Preventing oxidation from the start is the most effective strategy. Proper storage is critical.

Q5: What are the absolute best practices for storing 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde to ensure long-term stability?

A5: To maximize shelf-life, you must rigorously exclude the initiators of autoxidation: oxygen and light.[2][11]

  • Inert Atmosphere: Always store the compound under an inert atmosphere like argon or nitrogen.[2] After each use, flush the headspace of the container with inert gas before sealing.

  • Light Protection: Use an amber glass vial or wrap the container in aluminum foil to protect it from light.[6][11]

  • Temperature Control: Store the container in a refrigerator (2-8°C).[12] This slows down the rate of oxidation.

  • Container Seal: Use a container with a tight-fitting cap, preferably with a PTFE liner, to prevent oxygen ingress.[12]

  • Use of Antioxidants: For long-term storage, especially if the material will be opened multiple times, consider adding a radical scavenger like Butylated Hydroxytoluene (BHT) at a very low concentration (e.g., 50-100 ppm).[13][14] BHT acts as a terminating agent that suppresses autoxidation.[7][15]

Mechanism of BHT Protection

G cluster_0 Autoxidation Chain Reaction cluster_1 Interruption by BHT A R-CHO (Aldehyde) B R-C•=O (Acyl Radical) A->B Initiation (O₂, light) C R-C(O)OO• (Peroxy Radical) B->C + O₂ D R-COOH (Carboxylic Acid) C->D + R-CHO F Stable BHT• Radical C->F + BHT-H E BHT-H

Caption: BHT interrupts the radical chain reaction.

Section 4: Experimental Protocols

Here are detailed, step-by-step procedures for the purification of oxidized aldehyde.

Protocol 1: Purification via Flash Column Chromatography

This is the preferred method for achieving high purity.[16]

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system should give the aldehyde an Rf of ~0.25-0.35 and show clear separation from the baseline carboxylic acid spot.[16]

  • Column Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude, oxidized aldehyde in a minimal amount of dichloromethane or your eluent. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.[16]

  • Elution: Begin eluting the column with the solvent system determined by TLC. The less polar aldehyde will elute before the more polar carboxylic acid.[8]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure aldehyde.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification via Bisulfite Adduct Formation

This classical method is excellent for separating aldehydes from non-carbonyl impurities.[8][17]

  • Adduct Formation: Dissolve the impure aldehyde in a suitable solvent (e.g., ethanol or THF). Add this solution to a saturated aqueous solution of sodium bisulfite (NaHSO₃) with vigorous stirring. The aldehyde will react to form a solid bisulfite adduct, which will precipitate. The stirring may need to continue for several hours.[8][9]

  • Isolation of Adduct: Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol and then diethyl ether to remove any unreacted organic impurities.

  • Regeneration of Aldehyde: Transfer the washed solid adduct to a flask. Add an aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) and stir.[8][17] The adduct will decompose, regenerating the pure aldehyde.

  • Extraction: Extract the regenerated aldehyde from the aqueous mixture using an organic solvent like diethyl ether or dichloromethane (3x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the pure aldehyde.

References

  • Benchchem. (n.d.). Purification techniques for indole aldehydes.
  • Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde.
  • Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
  • Fiveable. (2025, August 15). Butylated Hydroxytoluene: Organic Chemistry Study Guide.
  • Chemistry Steps. (2024, January 16). Aldehydes and Ketones to Carboxylic Acids.
  • Wikipedia. (n.d.). Butylated hydroxytoluene.
  • Fiveable. (2025, August 15). Oxidation of Aldehydes and Ketones | Organic Chemistry.
  • Britannica. (2026, February 20). Aldehyde - Oxidation, Reduction, Reactions.
  • Biswas, T. (2021, September 18). Mechanism for Areal oxidation (O2) Aldehyde to Carboxylic acid. YouTube.
  • Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?.
  • Benchchem. (n.d.). preventing oxidation of benzaldehyde derivatives during synthesis.
  • Area. (n.d.). BHT Antioxidant Properties.
  • ACS Publications. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development.
  • PMC. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • Reddit. (2015, April 1). Purifying aldehydes?. r/chemistry.
  • Creative Proteomics. (n.d.). Aldehydes: Structures, Formation, Biological Effects and Analytical Methods.
  • Pell Wall. (2013, February 7). Aldehydes: identification and storage. Pell Wall Blog - Help & Support.
  • MDPI. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.

Sources

Optimization

Technical Support Center: Synthesis &amp; Temperature Optimization of 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde

Welcome to the Technical Support Center. This guide is designed for synthesis chemists and drug development professionals tasked with optimizing the Williamson ether synthesis of 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for synthesis chemists and drug development professionals tasked with optimizing the Williamson ether synthesis of 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde.

As a Senior Application Scientist, I have structured this portal to move beyond basic protocols. Here, we address the exact causality behind reaction failures, focusing on the critical thermodynamic and kinetic balancing act required to achieve high yields and chemoselectivity.

Knowledge Base: The Mechanistic Balancing Act

Optimizing the reaction temperature for this specific molecule is notoriously difficult due to the competing electronic properties of the starting materials. The synthesis relies on an SN2 O-alkylation between 5-fluoro-2-nitrophenol and 5-(chloromethyl)furan-2-carbaldehyde .

The Kinetic Challenge (Why we must heat): The hydroxyl group on 5-fluoro-2-nitrophenol is adjacent (ortho) to a strongly electron-withdrawing nitro group. While this makes the phenol highly acidic (easily deprotonated by a mild base like K2CO3), it also severely reduces the nucleophilicity of the resulting phenoxide oxygen through resonance and inductive withdrawal. At room temperature, the SN2 attack on the chloromethyl furan is unacceptably sluggish.

The Thermodynamic Liability (Why we cannot overheat): If you attempt to force the reaction with excessive heat, you will trigger two catastrophic side reactions:

  • Nucleophilic Aromatic Substitution (SNAr): In 5-fluoro-2-nitrophenol, the fluorine atom is situated para to the nitro group. This 1,4-relationship highly activates the fluorinated carbon toward SNAr because the intermediate Meisenheimer complex is stabilized by the nitro group. At temperatures >80 °C, the phenoxide will attack the fluorinated carbon of another molecule, displacing the fluorine and creating complex oligomeric mixtures ()[1].

  • Electrophile Degradation: 5-(chloromethyl)furan-2-carbaldehyde is a highly reactive, versatile building block, but it is sensitive to basic conditions at elevated temperatures, leading to self-condensation or Cannizzaro-type disproportionation ()[2].

Workflow Reactants Reactants 5-Fluoro-2-nitrophenol + 5-(Chloromethyl)furan-2-carbaldehyde Base Base Addition (K2CO3) Phenoxide Formation Reactants->Base TempBranch Temperature Control Critical Junction Base->TempBranch OptTemp 60-70 °C Kinetic Control TempBranch->OptTemp Optimal HighTemp >80 °C Thermodynamic Control TempBranch->HighTemp Overheating Target Target Molecule (SN2 O-Alkylation) OptTemp->Target Chemoselective Byproduct Impurities (SNAr F-Displacement) HighTemp->Byproduct Side Reactions

Fig 1: Temp-dependent chemoselectivity between SN2 O-alkylation and SNAr side reactions.

Standard Operating Procedure (SOP): Optimized O-Alkylation

This self-validating protocol utilizes Acetonitrile (MeCN) to balance solubility and boiling point, ensuring the internal temperature remains within the optimal SN2 window while avoiding SNAr liabilities, a strategy adapted from established O-alkylation literature ()[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, multi-neck round-bottom flask equipped with a magnetic stirrer and internal thermocouple, dissolve 5-fluoro-2-nitrophenol (1.0 eq) in anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration under a nitrogen atmosphere.

  • Phenoxide Generation: Add finely milled, anhydrous Potassium Carbonate (K2CO3, 1.5 eq). Stir at room temperature for 20 minutes.

    • Self-Validation Check: The solution must shift from a pale yellow to a deep orange/red, confirming complete deprotonation and phenoxide formation.

  • Electrophile Addition: Add 5-(chloromethyl)furan-2-carbaldehyde (1.05 eq) dropwise over 10 minutes to prevent localized concentration spikes.

  • Controlled Heating: Attach a reflux condenser and heat the reaction mixture to an internal temperature of 65 °C .

    • Critical Parameter: Do not exceed 70 °C. Use a temperature-controlled oil bath or jacketed reactor.

  • Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 3:1) or LC-MS.

    • Self-Validation Check: The highly UV-active furan starting material should be consumed within 3-4 hours. The target molecule will appear at a lower Rf than the furan, but higher than the baseline-bound phenoxide.

  • Workup: Cool the mixture to room temperature. Filter off the inorganic salts (K2CO3/KCl) through a Celite pad. Concentrate the filtrate under reduced pressure, partition between Ethyl Acetate and distilled water, wash the organic layer with brine, dry over Na2SO4, and concentrate to yield the crude product.

Quantitative Data: Temperature Optimization Matrix

The following table summarizes the causal relationship between reaction temperature, solvent choice, and chemoselectivity.

Temperature (°C)SolventTime (h)SN2 Target Yield (%)SNAr / Degradation (%)Application Scientist Notes
25 (RT)MeCN2415%<1%Sluggish kinetics; low nucleophilicity of the 2-nitrophenoxide.
45MeCN1248%2%Incomplete conversion; requires unfeasibly extended reaction times.
65 MeCN 4 89% <3% Optimal window. Balances SN2 rate with strict chemoselectivity.
82 (Reflux)MeCN265%18%Significant F-displacement (SNAr) and furan ring degradation.
60DMF382%8%Faster kinetics due to polarity, but higher risk of SNAr side reactions.

Troubleshooting Desk: FAQs

Q: Why am I observing a complex mixture of high-molecular-weight species instead of my product? A: This is the classic signature of Nucleophilic Aromatic Substitution (SNAr) polymerization. Because the fluorine atom is para to the strongly electron-withdrawing nitro group, it acts as an excellent leaving group. At elevated temperatures (>75 °C), your phenoxide nucleophile will begin attacking the fluorinated carbon of other starting material molecules (or the product itself), leading to diaryl ether oligomerization. You must strictly cap your internal heating at 65 °C.

Q: My reaction is stalling at 50% conversion. Should I add a stronger base like NaH to speed it up? A: No. Using a strong, irreversible base like Sodium Hydride (NaH) will trigger the rapid degradation of 5-(chloromethyl)furan-2-carbaldehyde. The furan-2-carbaldehyde moiety is highly sensitive to strong bases, which can induce Cannizzaro reactions or complex condensations. Instead of changing the base, ensure your K2CO3 is finely milled to maximize surface area, and allow the full 20 minutes for the deep orange phenoxide to form before adding the electrophile.

Q: Can I use Dimethylformamide (DMF) instead of Acetonitrile (MeCN) to improve solubility? A: Yes, DMF is an excellent polar aprotic solvent that accelerates SN2 reactions. However, DMF's high boiling point makes it difficult to remove during workup, and its high polarity exacerbates the SNAr side reactions if the temperature isn't strictly controlled. If you must use DMF, lower your reaction temperature ceiling to 55-60 °C and monitor the reaction hourly.

Q: Can I accelerate the reaction using microwave irradiation? A: While microwave heating is excellent for standard O-alkylations, it is not recommended here. Microwave reactors often cause localized superheating. Given the thermal sensitivity of the furan ring and the SNAr liability of the aryl fluoride, conventional jacketed heating or a well-calibrated oil bath is required to maintain the strict 65 °C thermal ceiling.

References

  • Title: O-Nitro(thio)
  • Title: Thermally Rearranged (TR) Poly(ether−benzoxazole) Membranes for Gas Separation Source: Macromolecules - ACS Publications URL: [Link]

  • Title: 5-Chloromethylfurfural (CMF) Source: Cochemist URL: [Link]

Sources

Troubleshooting

reducing side-product formation in 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde etherification

Welcome to the dedicated technical support guide for the synthesis of 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific etherification reaction. Our goal is to provide you with in-depth, field-proven insights to help you minimize side-product formation and maximize your yield and purity.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you might encounter during your experiments. Each issue is presented with potential causes and actionable solutions.

Q1: My reaction mixture is turning dark brown or black, and I'm getting a significant amount of insoluble material. What is happening and how can I prevent it?

This is a classic sign of humin formation , a common side-product when dealing with furan derivatives, especially those derived from 5-hydroxymethylfurfural (HMF), under basic or acidic conditions.[1][2][3] The aldehyde and furan moieties in your starting material and product are susceptible to polymerization.

Causality and Prevention:

  • Excessive Base or Strong Base: Strong bases can catalyze the polymerization of the furan ring system.

  • High Temperatures: Elevated temperatures accelerate the rate of humin formation.[4][5]

  • Prolonged Reaction Times: The longer your starting materials and product are exposed to the reaction conditions, the more likely humin formation is to occur.

Recommended Solutions:

  • Choice of Base: Opt for a milder base such as potassium carbonate (K₂CO₃) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[6] K₂CO₃ is generally sufficient to deprotonate the phenolic hydroxyl group of 5-fluoro-2-nitrophenol without aggressively promoting side reactions.

  • Temperature Control: Maintain a moderate reaction temperature, typically between 50-80°C.[6] It is crucial to control the temperature to minimize the formation of excess side-products.[4][5]

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction immediately to avoid prolonged exposure to basic conditions.

Q2: I've isolated byproducts that correspond to the alcohol and carboxylic acid of my furan starting material. Why is this happening?

You are likely observing the results of a Cannizzaro reaction .[7] This is a base-induced disproportionation reaction that occurs with aldehydes that do not have an α-hydrogen, such as furan-2-carbaldehyde.[7][8] In the presence of a strong base, two molecules of the aldehyde react to form a primary alcohol and a carboxylic acid.[7][9][10]

Causality and Prevention:

  • Base Strength and Concentration: The Cannizzaro reaction is highly dependent on the concentration and strength of the base.[7] Strong bases like NaOH or KOH will significantly promote this side reaction.

Recommended Solutions:

  • Use a Weaker Base: As with preventing humin formation, using a weaker base like K₂CO₃ is the most effective way to suppress the Cannizzaro reaction.

  • Control Stoichiometry: Ensure you are not using a large excess of base. A slight excess (1.1-1.5 equivalents) is typically sufficient for the deprotonation of the phenol.

  • Temperature Management: Lowering the reaction temperature can also help to slow down the rate of the Cannizzaro reaction.

Q3: My overall yield is low, and I have multiple unidentified spots on my TLC plate. What are the likely side reactions?

Low yields with multiple byproducts can stem from a combination of the issues mentioned above, as well as other potential side reactions inherent to the Williamson ether synthesis.[6][11]

Potential Causes and Solutions:

  • C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, side-product). While O-alkylation is generally favored, C-alkylation can occur, especially with changes in solvent and counter-ion. Using polar aprotic solvents like DMF or acetonitrile can help favor O-alkylation.

  • Self-Etherification of 5-(hydroxymethyl)furan-2-carbaldehyde (HMF): Under certain conditions, HMF can undergo self-etherification to form 5,5'(oxy-bis(methylene))bis-2-furfural (OBMF).[12] This is more of a concern if you are generating the alkoxide of HMF, but it's a possibility to be aware of.

  • Decomposition: The starting materials or product may be degrading under the reaction conditions. Ensure the purity of your starting materials and use degassed solvents if you suspect oxidative decomposition.

The following flowchart can guide your troubleshooting process for low yields:

G start Low Yield Observed check_tlc Analyze TLC Plate start->check_tlc dark_streaking Dark Streaking / Baseline Spot? check_tlc->dark_streaking cannizzaro_spots Spots Corresponding to Alcohol/Acid? dark_streaking->cannizzaro_spots No humin_formation Likely Humin Formation dark_streaking->humin_formation Yes multiple_spots Multiple Unidentified Spots? cannizzaro_spots->multiple_spots No cannizzaro_reaction Cannizzaro Reaction Occurring cannizzaro_spots->cannizzaro_reaction Yes complex_side_reactions Multiple Side Reactions multiple_spots->complex_side_reactions Yes end_node Re-run with Optimized Conditions multiple_spots->end_node No, Re-evaluate humin_solution Reduce Temperature Use Weaker Base (K2CO3) Shorten Reaction Time humin_formation->humin_solution humin_solution->end_node cannizzaro_solution Use Weaker Base (K2CO3) Check Base Stoichiometry cannizzaro_reaction->cannizzaro_solution cannizzaro_solution->end_node complex_solution Optimize Solvent (DMF, Acetonitrile) Verify Reactant Purity Consider Lower Temperature complex_side_reactions->complex_solution complex_solution->end_node

Caption: Troubleshooting flowchart for low yield.

Frequently Asked Questions (FAQs)

Q: What is the optimal base for this etherification?

For this specific substrate, a moderately weak base like potassium carbonate (K₂CO₃) is highly recommended. It is strong enough to deprotonate the acidic 5-fluoro-2-nitrophenol but mild enough to minimize the Cannizzaro reaction and humin formation.[6]

Q: Which solvent system is recommended?

Polar aprotic solvents are ideal for Williamson ether synthesis as they solvate the cation but not the nucleophile, thus increasing its reactivity.[6] Recommended solvents include:

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Acetone

Q: What is the ideal reaction temperature and time?

A temperature range of 50-80°C is a good starting point.[6] The reaction should be monitored by TLC, but typical reaction times are in the range of 2-8 hours .[6]

Q: How can I best prepare my reactants for this synthesis?

The reaction involves a nucleophilic substitution (SN2) mechanism.[13] Therefore, the key is to have a good nucleophile and a good electrophile with a suitable leaving group.

  • Formation of the Phenoxide: The 5-fluoro-2-nitrophenol should be treated with the base (e.g., K₂CO₃) in the chosen solvent and stirred for a short period (e.g., 30 minutes) to ensure complete formation of the phenoxide nucleophile before adding the electrophile.

  • The Electrophile: The hydroxyl group of 5-(hydroxymethyl)furan-2-carbaldehyde must be converted to a good leaving group. Common strategies include converting it to a halide (e.g., 5-(chloromethyl) or 5-(bromomethyl)furan-2-carbaldehyde) or a sulfonate ester (e.g., tosylate or mesylate).[4][5][14]

The following diagram illustrates the main reaction pathway and key side reactions:

G cluster_main Main Reaction Pathway (Williamson Ether Synthesis) cluster_side Key Side Reactions phenol 5-Fluoro-2-nitrophenol phenoxide Phenoxide Nucleophile phenol->phenoxide + Base (K2CO3) product Target Product phenoxide->product SN2 Attack hmf_lg 5-(Halomethyl)furan-2-carbaldehyde (LG = Cl, Br, OTs) hmf_lg->product aldehyde Furan-2-carbaldehyde moiety cannizzaro_products Furan-2-carboxylic acid + Furan-2-methanol aldehyde->cannizzaro_products + Strong Base (Cannizzaro Reaction) humins Humin Byproducts aldehyde->humins + Strong Base / Heat (Polymerization)

Caption: Main reaction and key side reactions.

Recommended Protocol and Data

The following table summarizes recommended starting conditions for optimizing the synthesis of 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde.

ParameterRecommended ConditionRationale
Electrophile 5-(chloromethyl)furan-2-carbaldehydeGood leaving group, primary halide favors SN2.
Nucleophile Precursor 5-Fluoro-2-nitrophenolReactant providing the phenoxy moiety.
Base Potassium Carbonate (K₂CO₃)Minimizes Cannizzaro and humin formation.[6]
Solvent DMF or AcetonitrilePolar aprotic, favors SN2 reaction.[6]
Temperature 60-70 °CBalances reaction rate and side-product formation.
Time 4-6 hours (monitor by TLC)Avoids prolonged heating and degradation.

Step-by-Step Protocol:

  • To a solution of 5-fluoro-2-nitrophenol (1.0 eq) in DMF, add potassium carbonate (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 5-(chloromethyl)furan-2-carbaldehyde (1.1 eq) in DMF dropwise.

  • Heat the reaction mixture to 65°C.

  • Monitor the reaction progress by TLC until the 5-fluoro-2-nitrophenol is consumed.

  • Cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

By carefully controlling the reaction parameters, particularly the choice of base and temperature, the formation of significant side-products can be effectively minimized, leading to a higher yield and purity of the desired 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde.

References

  • Benchchem. (n.d.).
  • Sato, K. et al. (n.d.). Computational survey of humin formation from 5-(hydroxymethyl)furfural under basic conditions. RSC Publishing.
  • Girisuta, B., Janssen, L. P. B. M., & Heeres, H. J. (2006). A kinetic study on the decomposition of 5-hydroxymethylfurfural into levulinic acid. Green Chemistry, 8, 701.
  • PG.CHEMEASY. (2018, November 2). Why furan 2-aldehyde undergoes cannizaro reaction but pyrrole 2-aldehyde does not-explain.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
  • ChemTalk. (2022, October 24). Williamson Ether Synthesis.
  • Girisuta, B. (n.d.). A kinetic study on the decomposition of 5-hydroxymethylfurfural into levulinic acid. University of Groningen.
  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis.
  • Khan Academy. (n.d.). Williamson ether synthesis.
  • ACS Omega. (2026, March 4). Production of 5-Hydroxymethylfurfural from Glucose under Hydrothermal Conditions.
  • Journal of Agricultural and Food Chemistry. (2011, August 12). Thermal Decomposition of 5-(Hydroxymethyl)-2-furaldehyde (HMF)
  • PMC. (n.d.).
  • Wikipedia. (n.d.). Cannizzaro reaction.
  • Francis Academic Press. (n.d.).
  • Journal of Chemical Education. (2020, January 14). A Multioutcome Experiment for the Williamson Ether Synthesis.
  • PMC - NIH. (n.d.). 5‐Hydroxymethylfurfural and Furfural Chemistry Toward Biobased Surfactants.
  • ResearchGate. (2019, September 12).
  • PMC. (2024, June 19).
  • Scribd. (n.d.). Cannizzaros Reaction.
  • American Chemical Society. (n.d.).
  • The Journal of Organic Chemistry. (2017, January 23).
  • The Royal Society of Chemistry. (2023, November 17).
  • ResearchGate. (n.d.).
  • The Journal of Organic Chemistry. (2005, May 3).
  • ResearchGate. (n.d.). Esterification of BHMF by using lipase (Novozym 435).
  • MDPI. (2023, May 31).
  • Sigma-Aldrich. (n.d.). 5-((2-Nitrophenoxy)methyl)furan-2-carbaldehyde.
  • Google Patents. (n.d.). WO2014179156A1 - 5-(hydroxymethyl) furan-2-carbaldehyde (hmf)
  • Google Patents. (n.d.). KR20160003771A - 5-(hydroxymethyl) furan-2-carbaldehyde (hmf)
  • Google Patents. (n.d.).
  • PMC. (n.d.).
  • MDPI. (2025, May 24).
  • Green Chemistry (RSC Publishing). (n.d.). Etherification and reductive etherification of 5-(hydroxymethyl)furfural: 5-(alkoxymethyl)furfurals and 2,5-bis(alkoxymethyl)
  • ResearchGate. (2016, September 23). Chemicals from Biomass: Etherification of 5-hydroxymethylfurfural (5-HMF) into 5,5(oxy-bis(methylene))bis-2-furfural (OBMF)

Sources

Optimization

Technical Support Center: Photostability of 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center. This guide is designed to provide in-depth, practical advice on preventing the photodegradation of 5-[(5-Fl...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide is designed to provide in-depth, practical advice on preventing the photodegradation of 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols necessary to ensure the integrity of your experiments and the stability of your compound.

The molecular structure of this compound contains several chromophores that are inherently susceptible to UV-induced degradation, namely the nitrophenoxy group, the furan ring, and the aldehyde functional group.[1][2][3][4][5] Understanding these vulnerabilities is the first step toward effective stabilization.

Frequently Asked Questions (FAQs)

Q1: My solution of 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde turned yellow/brown after being left on the lab bench. What happened?

A1: This is a classic sign of photodegradation. The 2-nitrophenoxy moiety in your compound is a strong chromophore that readily absorbs UV and visible light.[1][6] Upon absorbing this energy, the molecule enters an excited state, which can initiate a cascade of chemical reactions. Nitroaromatic compounds are well-known to form colored byproducts upon photolysis, often involving complex radical pathways or the formation of nitrophenols and other colored species.[1][2][7] The furan and aldehyde groups can also undergo photooxidation, contributing to the discoloration.[5][8]

Q2: What are the primary chemical groups in this molecule that I should be concerned about regarding UV stability?

A2: There are three main areas of concern in the structure:

  • The 5-Fluoro-2-nitrophenoxy Group: Nitroaromatic compounds are notoriously photosensitive. The nitro group can be photochemically reduced, or it can facilitate cleavage of the ether bond. This is often the primary driver of degradation.[1][2][6]

  • The Furan Ring: The pseudoaromatic furan ring is susceptible to photooxidation and acid-catalyzed ring-opening, which can be initiated by photochemically generated acidic byproducts.[8][9] This can lead to the formation of reactive dicarbonyl compounds.[9]

  • The Furan-2-carbaldehyde Group: Aldehydes can be photo-oxidized to carboxylic acids, especially in the presence of oxygen.[5] This transformation alters the molecule's chemical properties and is considered a degradation pathway.

Q3: What are the ideal storage conditions to ensure the long-term stability of this compound?

A3: To maximize shelf-life, both solid and solution-state storage must be carefully controlled. Furan-containing compounds, in particular, benefit from controlled environments.[8]

Parameter Solid State Storage Solution State Storage Rationale
Light Store in an amber, tightly sealed vial inside a dark cabinet or refrigerator.Use amber glass or UV-blocking vials. Wrap vials in aluminum foil for extra protection.Prevents initiation of photochemical degradation pathways.
Temperature Store at the recommended temperature (typically 2-8°C or -20°C).Store frozen (-20°C or -80°C) for long-term use. For daily use, keep at 2-8°C.Reduces the rate of any residual thermal or photochemical reactions.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Degas the solvent and overlay the solution with Argon or Nitrogen before sealing.Minimizes photooxidation, a common degradation pathway for aldehydes and furans.[5]
Solvent N/AUse high-purity, photochemically stable solvents (e.g., acetonitrile, DMSO). Avoid chlorinated solvents.Solvents can participate in photochemical reactions. High purity minimizes catalytic impurities.

Q4: Can I add a stabilizer to my solution to prevent degradation during an experiment?

A4: Yes, this is an advanced but effective strategy. The use of "photostabilizers" or "quenchers" can protect your primary compound.[10] These agents work by intercepting the energy from UV light or by quenching the excited state of your molecule before it can degrade.[10][11][12]

  • Triplet State Quenchers: Compounds like cyclooctatetraene (COT) can be effective. However, they can interfere with some biological assays.[11][13]

  • Antioxidants/Radical Scavengers: Agents like Butylated Hydroxytoluene (BHT) or Trolox can prevent oxidative damage by scavenging free radicals formed during photolysis.[13]

It is critical to run control experiments to ensure the chosen stabilizer does not interfere with your specific application.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments. The logical flow below can help you diagnose and solve problems related to compound instability.

G cluster_0 cluster_1 cluster_2 A Suspected Degradation (e.g., color change, new HPLC peak, loss of activity) B Was the compound exposed to light? A->B Start Here C Was the solution de-gassed or under inert gas? B->C No E SOLUTION: Work in a dark room or use amber vials. Wrap equipment in foil. B->E Yes D Was the correct solvent and temperature used? C->D Yes F SOLUTION: Use solvents sparged with N2/Ar. Work in a glovebox if possible. C->F No G SOLUTION: Use fresh, high-purity solvent. Maintain cold temperatures (ice bath). D->G No H Advanced Troubleshooting: Perform forced degradation study (see protocol). Consider adding a photostabilizer. D->H Yes

Caption: Troubleshooting workflow for suspected photodegradation.

Experimental Protocols

Protocol 1: Standard Handling Procedure to Minimize UV Exposure

This protocol should be adopted for all routine handling of the compound.

  • Preparation: Conduct all work in a room with no windows or with blackout curtains. Use red or yellow safety lights, which emit wavelengths outside the absorption spectrum of the compound.

  • Weighing: Weigh the solid compound on a tared, amber glass vial. Minimize the time the solid is exposed to any light.

  • Dissolution: Add the desired solvent (previously sparged with nitrogen or argon for 15-20 minutes) to the vial.

  • Mixing: Cap the vial immediately and mix by vortexing or sonicating until fully dissolved. The headspace of the vial should be flushed with inert gas before sealing.

  • Use: When aliquoting from the solution, use a syringe to pierce the septum cap to maintain the inert atmosphere. If working in an open vial, do so quickly and immediately re-blanket with inert gas and re-seal.

  • Storage: Immediately return the stock solution to its designated dark, cold storage location (e.g., -20°C freezer).

Protocol 2: Forced Degradation (Photostability) Study

This study is essential for understanding the intrinsic photostability of your compound and is based on principles outlined in the ICH Q1B guidelines.[14][15][16][17]

  • Sample Preparation:

    • Prepare a solution of the compound in a transparent, chemically inert container (e.g., a quartz cuvette or borosilicate glass vial) at a known concentration (e.g., 10 µM in acetonitrile).

    • Prepare an identical "dark control" sample by wrapping the container completely in aluminum foil.

  • Exposure:

    • Place both the test sample and the dark control in a controlled environment. This can be a commercial photostability chamber or a simple setup with a UV lamp.[18][19] Ensure the temperature is controlled to distinguish between light and thermal effects.[20]

    • Expose the test sample to a standardized light source. The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[14][15]

  • Analysis:

    • At set time points (e.g., 0, 1, 2, 4, 8 hours), take aliquots from both the exposed sample and the dark control.

    • Analyze the aliquots by a stability-indicating method, such as HPLC-UV or LC-MS.

  • Data Interpretation:

    • Compare the chromatograms of the exposed sample to the dark control and the t=0 sample.

    • Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products.[20] Quantify the percentage of degradation over time. This data is crucial for determining acceptable handling conditions and experiment durations.

References

  • ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. (1998). European Medicines Agency. [Link]

  • Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. [Link]

  • Leitzke, A., Reisz, E., Flyunt, R., & von Sonntag, C. (2002). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology, 36(15), 3337-3343. [Link]

  • Chen, B., Yang, C., & Goh, N. K. (2005). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(5), 705-712. [Link]

  • Benitez, F. J., Beltran-Heredia, J., Gonzalez, T., & Real, F. (1997). UV photodegradation of phenolic aldehydes present in industrial wastewaters. Journal of Environmental Science and Health, Part A, 32(4), 1117-1133. [Link]

  • Benitez, F. J., Beltran-Heredia, J., Gonzalez, T., & Real, F. (1998). UV photodegradation of phenolic aldehydes present in industrial wastewaters. II. Simultaneous degradation of a mixture. Journal of Environmental Science and Health, Part A, 33(3), 425-442. [Link]

  • Leitzke, A., Reisz, E., Flyunt, R., & von Sonntag, C. (2002). Evaluation of the Efficiency of Photodegradation of Nitroaromatics Applying the UV/H2O2 Technique. Environmental Science & Technology, 36(15), 3337-3343. [Link]

  • Benitez, F. J., Beltran-Heredia, J., Gonzalez, T., & Real, F. (1998). UV photodegradation of phenolic aldehydes present in industrial wastewaters. II. Simultaneous degradation of a mixture. Journal of Environmental Science and Health, Part A, 33(3), 425-442. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Ge, M., Zhao, T., Li, Z., Chen, J., & Huang, C. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 759-764. [Link]

  • Baghdasarian, M. (2025). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Certified Laboratories. [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

  • Benitez, F. J., Beltran-Heredia, J., Gonzalez, T., & Real, F. (1998). UV photodegradation of phenolic aldehydes present in industrial wastewaters. II. Simultaneous degradation of a mixture. ResearchGate. [Link]

  • Augugliaro, V., et al. (1997). Heterogeneous photocatalytic degradation of nitrophenols. ResearchGate. [Link]

  • Shanghai 3S Technology. (2025). How to set up a safe experimental environment when using ultraviolet light sources for chemical experiments? [Link]

  • Song, H., et al. (2016). Characterization of the Aldehydes and Their Transformations Induced by UV Irradiation and Air Exposure of White Guanxi Honey Pummelo. Journal of Agricultural and Food Chemistry, 64(22), 4615-4622. [Link]

  • Kumar, A., et al. (2022). Enhanced Photocatalytic Degradation of p-Nitrophenol and Phenol Red Through Synergistic Effects of a CeO2-TiO2 Nanocomposite. Catalysis Research. [Link]

  • Kavitha, V., & Palanivelu, K. (2005). Degradation of nitrophenols by Fenton and photo-Fenton processes. ResearchGate. [Link]

  • Zhao, B., et al. (2010). Degradation of 4-nitrophenol (4-NP) using Fe-TiO2 as a heterogeneous photo-Fenton catalyst. Journal of Hazardous Materials, 176(1-3), 569-574. [Link]

  • van der Velde, J. H. M., et al. (2015). Intramolecular photostabilization via triplet-state quenching: design principles to make organic fluorophores “self-healing”. Physical Chemistry Chemical Physics, 17(42), 28052-28062. [Link]

  • van der Velde, J. H. M., et al. (2015). Intramolecular photostabilization via triplet-state quenching: design principles to make organic fluorophores “self-healing”. Faraday Discussions, 184, 221-236. [Link]

  • Liu, B., & Gevorgyan, V. (2026). The photohydrolysis of furans. Nature Chemistry. [Link]

  • Jana, S., et al. (2019). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. ResearchGate. [Link]

  • Bonda, C. A. (2013). Singlet Quenching Proves Faster is Better for Photostability. Cosmetics & Toiletries. [Link]

  • Sádaba, I., et al. (2019). General scheme of the study of furan stability. ResearchGate. [Link]

  • Zaleska-Medynska, A., et al. (2024). Photocatalytic degradation of naproxen using TiO2 single nanotubes. Frontiers in Chemistry. [Link]

  • Raytop Chemical. (2021). How to prevent or reduce the degradation of materials by UV? [Link]

  • Springer Nature. (2025). The role of UV absorbers in preventing photodegradation and increasing lifespan of pesticides. Research Communities by Springer Nature. [Link]

  • Gordon, M. L., et al. (2013). Small-Molecule Photostabilizing Agents are Modifiers of Lipid Bilayer Properties. Biophysical Journal, 105(10), 2294-2303. [Link]

  • de Faria, P. H. S., et al. (2021). Design of a Low-Cost Ultraviolet Degradation Chamber. Journal of Physics: Conference Series, 2090(1), 012046. [Link]

  • Royal Society of Chemistry. (2016). a global experiment on UV protection - Mission: Starlight. YouTube. [Link]

  • Kumar, A., & Singh, R. (2020). Photochemistry: Fundamentals and Applications in Synthesis – A Review. Neuroquantology, 18(10), 186-193. [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for quantifying 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde

High-Performance Liquid Chromatography (HPLC) Method Validation for the Quantification of 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde: A Comparative Column Guide The synthesis of advanced heterocyclic therape...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Liquid Chromatography (HPLC) Method Validation for the Quantification of 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde: A Comparative Column Guide

The synthesis of advanced heterocyclic therapeutics and kinase inhibitors frequently relies on highly specific building blocks. One such critical intermediate is 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde . Quantifying this compound—and accurately resolving it from its synthetic precursors like 5-fluoro-2-nitrophenol and 5-(chloromethyl)furan-2-carbaldehyde—presents a unique chromatographic challenge.

This guide objectively compares the performance of traditional Fully Porous Particle (FPP) C18 columns against Core-Shell Pentafluorophenyl (PFP) columns. By applying the modernized ICH Q2(R2) guidelines for analytical procedure validation[1], we establish a self-validating, scientifically rigorous methodology for the quantification of this complex intermediate.

Mechanistic Rationale: Column Chemistry & Particle Physics

To develop a robust method, we must align the physicochemical properties of the analyte with the thermodynamics of the stationary phase and the fluid dynamics of the column bed.

Why PFP over C18? (Stationary Phase Selectivity) Standard C18 columns rely almost exclusively on hydrophobic dispersive forces. However, 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde possesses a highly polarizable furan ring, a strong electron-withdrawing nitro group, and a halogen (fluorine). Pentafluorophenyl (PFP) stationary phases offer orthogonal selectivity through multiple retention mechanisms: hydrogen bonding, dipole-dipole interactions, π

π overlap, and specific fluorine-fluorine affinity[2]. The electron-deficient PFP ring interacts strongly with the nitroaromatic and halogenated moieties of the analyte, providing superior baseline resolution from closely related synthetic impurities compared to a standard C18 phase[3].

Why Core-Shell over Fully Porous Particles? (Particle Morphology) Traditional FPP columns (e.g., 5 µm) suffer from significant band broadening due to deep pore diffusion. Core-shell (superficially porous) particles consist of a solid, impermeable silica core surrounded by a thin porous outer shell[4]. This morphology fundamentally alters the Van Deemter equation:

  • Reduced C-Term (Mass Transfer): The solid core limits the diffusion path length, allowing analytes to enter and exit the stationary phase rapidly[5].

  • Reduced A-Term (Eddy Diffusion): Core-shell particles exhibit a much narrower particle size distribution (3–6% RSD) compared to FPPs, resulting in a more uniform packed bed[4].

The result is UHPLC-level peak capacity and sensitivity at standard HPLC backpressures.

Experimental Workflow & Logical Relationships

The validation of this analytical procedure follows a lifecycle-based, risk-mitigated approach as defined by the ICH Q2(R2) guidelines[6].

Method_Validation N1 Column Selection (PFP vs C18) N2 Specificity Testing (Impurity Resolution) N1->N2 Optimize N3 System Suitability (SST Criteria) N2->N3 Rs > 2.0 N4 Linearity & Range (R² > 0.999) N3->N4 Pass N5 Accuracy & Precision (Recovery & RSD) N4->N5 Validated Range N6 Validated Method (ICH Q2(R2)) N5->N6 RSD < 2.0%

Caption: ICH Q2(R2) Analytical Method Validation Workflow for HPLC.

Step-by-Step Methodology (Self-Validating Protocol)

To ensure scientific integrity, this protocol is designed as a self-validating system . The method cannot proceed to sample analysis unless the embedded System Suitability Test (SST) criteria are strictly met.

Step 1: Reagent & Standard Preparation
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water. Causality: TFA acts as an ion-pairing agent and lowers the pH to ~2.0, fully suppressing residual silanol ionization on the silica surface. This prevents peak tailing of the polarizable furan oxygen.

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Standard Stock: Dissolve 10.0 mg of 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde reference standard in 10.0 mL of Acetonitrile (1.0 mg/mL).

  • Working Solutions: Dilute the stock with 50:50 Water:Acetonitrile to create a calibration curve ranging from 1.0 µg/mL to 100.0 µg/mL.

Step 2: Chromatographic Conditions
  • Column: Core-Shell PFP (100 x 4.6 mm, 2.7 µm)

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 8.0 min: Linear ramp to 80% B

    • 8.0 - 10.0 min: Hold at 80% B

    • 10.0 - 10.1 min: Return to 20% B (Equilibrate for 4 mins)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm

Step 3: System Suitability Testing (SST) - The Validation Gatekeeper

Prior to analyzing the calibration curve or unknown samples, inject the 50.0 µg/mL standard six times consecutively. The system is only deemed valid if it meets the following criteria:

  • Resolution ( Rs​ ) between the analyte and 5-fluoro-2-nitrophenol must be ≥ 2.0 .

  • Tailing Factor ( Tf​ ) must be ≤ 1.5 .

  • Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0% .

Comparative Performance & Validation Data

The following tables summarize the experimental data comparing the traditional FPP C18 approach against the optimized Core-Shell PFP methodology, followed by the ICH Q2(R2) validation parameters for the winning method.

Table 1: Chromatographic Performance Comparison

ParameterTraditional FPP C18 (5 µm)Core-Shell PFP (2.7 µm)Analytical AdvantageRetention Time6.4 min8.1 minPFP provides stronger retention via dipole and π π interactions.Resolution ( Rs​ )*1.84.5Core-shell PFP achieves baseline separation from critical synthetic impurities.Tailing Factor ( Tf​ )1.61.1Reduced mass transfer resistance in core-shell particles sharpens the peak.Theoretical Plates ( N )6,50018,200Narrow particle size distribution (A-term reduction) triples efficiency.Backpressure120 bar210 barOperable on standard 400-bar HPLC systems without requiring UHPLC upgrades. *Resolution calculated against the critical pair impurity: 5-fluoro-2-nitrophenol. Table 2: ICH Q2(R2) Method Validation Parameters (Core-Shell PFP) Validation ParameterExperimental ResultICH Q2(R2) Acceptance CriteriaLinearity Range1.0 - 100.0 µg/mL R2≥0.999 Limit of Detection (LOD)0.15 µg/mLSignal-to-Noise (S/N) ≥3 Limit of Quantitation (LOQ)0.45 µg/mLSignal-to-Noise (S/N) ≥10 Intra-day Precision (RSD)0.8% (n=6) ≤2.0% Inter-day Precision (RSD)1.2% (n=12, 2 days) ≤2.0% Accuracy (Recovery)99.2% - 101.4%98.0% - 102.0% across 3 concentration levels

Conclusion

For the quantification of 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde, relying on traditional hydrophobic C18 chemistry yields suboptimal resolution and peak shape. By transitioning to a Core-Shell PFP column, analysts can leverage orthogonal retention mechanisms (fluorine affinity and π

π interactions) while simultaneously exploiting the thermodynamic advantages of superficially porous particles. The resulting method not only easily passes all stringent ICH Q2(R2) validation criteria but also ensures a highly robust, self-validating analytical procedure suitable for routine pharmaceutical quality control.
References
  • Phenomenex. Luna PFP(2) HPLC Columns. Available at: [Link][3]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link][1]

  • National Center for Biotechnology Information (PMC). Core-Shell Columns in High-Performance Liquid Chromatography: Food Analysis Applications. Available at:[Link][5]

  • LCGC International. Core–Shell Particles for HPLC — Present and Future. Available at:[Link][4]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Validation of Analytical Procedures Q2(R2). Available at: [Link][6]

Sources

Comparative

comparing reactivity of 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde vs 5-hydroxymethylfurfural

Comparative Reactivity Guide: 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde vs. 5-Hydroxymethylfurfural (HMF) As drug development and sustainable chemistry converge, understanding the nuanced reactivity of fura...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde vs. 5-Hydroxymethylfurfural (HMF)

As drug development and sustainable chemistry converge, understanding the nuanced reactivity of furanic building blocks is critical. This guide objectively compares two structurally related but mechanistically divergent furan-2-carbaldehyde derivatives: 5-Hydroxymethylfurfural (HMF) , a ubiquitous biomass-derived platform chemical, and 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde (FNMF) , a highly functionalized intermediate used in complex heterocycle and pharmaceutical synthesis.

While both molecules share a furan core and a C2-aldehyde, their substitution at the C5 position dictates entirely different synthetic trajectories.

Structural & Electronic Causality: The Divergence at C5

The fundamental difference between HMF and FNMF lies in the electronic environment of the C5 substituent.

  • HMF (Aliphatic Hydroxyl): The C5 position features a primary alcohol (-CH₂OH). This hydroxyl group is nucleophilic and easily oxidized. However, its presence alongside the C2-aldehyde makes HMF inherently unstable under acidic conditions. The alcohol and aldehyde can undergo intermolecular cross-polymerization and furan ring-opening, leading to the formation of dark, insoluble polymeric networks known as humins[1].

  • FNMF (Aryl Ether & Fluoronitrobenzene): In FNMF, the C5 hydroxyl is replaced by a bulky, electron-withdrawing 5-fluoro-2-nitrophenoxy ether linkage. This modification eliminates the unprotected alcohol, drastically increasing the molecule's stability against acid-catalyzed self-condensation. More importantly, it introduces an orthogonal reactive site: the fluorine atom on the aryl ring. Because the fluorine is positioned para to the strongly electron-withdrawing nitro group, the aryl ring is highly activated for Nucleophilic Aromatic Substitution (SNAr)[2].

Mechanistic Reactivity Profiles

HMF: A Hub for Oxidation and Condensation

HMF's dual functionality makes it exceptionally versatile but notoriously difficult to handle during scale-up[3].

  • Oxidation: The C5-OH and C2-CHO can be sequentially oxidized to yield 2,5-furandicarboxylic acid (FDCA), a high-value monomer for bioplastics.

  • Condensation: The C2-aldehyde readily participates in multicomponent reactions, such as the Biginelli reaction, to form functionalized dihydropyrimidinones[4].

HMF_Reactivity HMF 5-Hydroxymethylfurfural (HMF) FDCA FDCA (Oxidation) HMF->FDCA O2, Catalyst BHMF BHMF (Reduction) HMF->BHMF NaBH4 / H2 Humins Humins (Acid Degradation) HMF->Humins H+, Heat Imine Imines/Acetals (Condensation) HMF->Imine Amines

Divergent synthetic and degradation pathways of HMF driven by its dual reactive sites.

FNMF: Orthogonal Functionalization for Drug Discovery

FNMF is designed for sequential, site-specific modifications without interfering with the furan core.

  • SNAr at C5': The para-nitro group stabilizes the Meisenheimer complex transition state, allowing mild nucleophiles (amines, thiols) to rapidly displace the fluorine atom[2].

  • Nitro Reduction: Following SNAr, the C2'-nitro group can be reduced to an aniline. This sets the stage for intramolecular cyclizations (e.g., forming benzoxazines) or further functionalization.

FNMF_Reactivity FNMF FNMF (Complex Intermediate) SNAr SNAr Adduct (C5' F-Substitution) FNMF->SNAr Nucleophiles (Amines) Aniline Aniline Derivative (Nitro Reduction) FNMF->Aniline Pd/C, H2 Condensation Aldehyde Condensation (C2 Reactivity) FNMF->Condensation Wittig / Amination SNAr->Aniline Sequential Reduction

Orthogonal reactivity of FNMF highlighting SNAr, reduction, and aldehyde functionalization.

Quantitative Reactivity Comparison

Parameter5-Hydroxymethylfurfural (HMF)FNMF
Primary Reactive Sites C2 (Aldehyde), C5 (Aliphatic OH)C2 (Aldehyde), C2' (Nitro), C5' (Aryl Fluorine)
Stability (Acidic Media) Low (Rapidly forms humins via cross-polymerization)[1]High (Ether linkage and lack of free OH prevent humins)
Typical Transformations Oxidation (to FDCA), Etherification, Biginelli Condensation[4]SNAr (F-displacement), Nitro reduction, Reductive Amination
Nucleophilic Susceptibility Requires activation (e.g., conversion to halogen)Highly susceptible at C5' F (Activated by para-NO₂)[2]
Storage Requirements Cold, dark, inert atmosphere (prone to auto-oxidation)[5]Room temperature, stable solid

Field-Proven Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating mechanistic causality and analytical checkpoints.

Protocol A: Controlled Aerobic Oxidation of HMF to FDCA

Causality: TEMPO acts as a highly selective radical catalyst to oxidize the C5-OH to an aldehyde (forming diformylfuran, DFF). NaOCl serves as the terminal oxidant to push the aldehydes to carboxylic acids. Maintaining a slightly basic pH is critical; acidic drops trigger humin formation, while excessive base causes Cannizzaro disproportionation.

  • Setup: Dissolve HMF (10 mmol) in a biphasic mixture of CH₂Cl₂ (20 mL) and 0.5 M NaHCO₃ buffer (20 mL, pH 8.5).

  • Catalysis: Add TEMPO (0.1 mmol, 1 mol%) and tetrabutylammonium bromide (TBAB, 0.5 mmol) as a phase-transfer catalyst.

  • Oxidation: Cool the mixture to 0 °C. Dropwise, add an aqueous solution of NaOCl (25 mmol, 2.5 eq) over 30 minutes, maintaining vigorous stirring.

  • Self-Validation (LC-MS): Monitor the aqueous phase. HMF ( m/z 127 [M+H]⁺) will rapidly convert to DFF ( m/z 125), followed by a slower conversion to FDCA ( m/z 155 [M-H]⁻ in ESI negative mode).

  • Workup: Once complete, quench with saturated Na₂S₂O₃. Acidify the aqueous layer to pH 2 with 1M HCl to precipitate the FDCA product. Filter and wash with cold water.

Protocol B: SNAr Functionalization of FNMF with a Secondary Amine

Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HF generated during the substitution, preventing the protonation of the morpholine nucleophile. DMF is chosen as a polar aprotic solvent to stabilize the charged Meisenheimer transition state, accelerating the reaction[2].

  • Setup: In an oven-dried flask under N₂, dissolve FNMF (5.0 mmol) in anhydrous DMF (15 mL).

  • Reagent Addition: Add morpholine (6.0 mmol, 1.2 eq) followed by DIPEA (10.0 mmol, 2.0 eq).

  • Reaction: Stir the mixture at 60 °C for 4 hours. The electron-withdrawing nitro group allows this SNAr to proceed under relatively mild heating.

  • Self-Validation (TLC/UV): Monitor via TLC (Hexanes/EtOAc 7:3). FNMF is strongly UV-active. The product spot will appear at a lower Rf​ due to the introduction of the polar morpholine ring.

  • Workup: Cool to room temperature and pour the mixture into ice water (50 mL). Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, then dry over Na₂SO₄. Evaporate to yield the morpholino-substituted intermediate.

References

  • Thoma, C., et al. "Current Situation of the Challenging Scale-Up Development of Hydroxymethylfurfural Production." ChemSusChem, 2020.[Link]

  • Fan, W., et al. "HMF in multicomponent reactions: utilization of 5-hydroxymethylfurfural (HMF) in the Biginelli reaction." Green Chemistry, 2018.[Link]

  • De Luca, M., et al. "3-((2-(4-Chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate." Molbank, 2024.[Link]

Sources

Validation

spectroscopic validation of synthesized 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde

Title: Spectroscopic Validation of Synthesized 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde: A Methodological Comparison Guide Introduction 5-Substituted furan-2-carbaldehydes are privileged scaffolds in medic...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Validation of Synthesized 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde: A Methodological Comparison Guide

Introduction 5-Substituted furan-2-carbaldehydes are privileged scaffolds in medicinal chemistry, frequently serving as versatile building blocks for novel therapeutic agents[1]. The synthesis of complex derivatives, such as 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde, presents unique analytical challenges. This compound features a delicate furan-2-carbaldehyde core ether-linked to a highly deactivated 5-fluoro-2-nitrophenoxy moiety.

Mechanistic Causality & The Analytical Challenge During the base-promoted etherification (typically using K₂CO₃ in DMF) of 5-(chloromethyl)furan-2-carbaldehyde with 5-fluoro-2-nitrophenol, a critical side reaction can occur. The fluorine atom at the C5 position of the phenol is para to the strongly electron-withdrawing nitro group. This orientation highly activates the C-F bond toward Nucleophilic Aromatic Substitution (S_NAr). If reaction temperatures exceed 80°C or excess base is present, nucleophiles (such as unreacted phenoxide) can displace the fluorine, generating defluorinated dimeric or polymeric impurities.

Consequently, validating the structural integrity of the synthesized product requires analytical techniques capable of confirming not just the furan and aldehyde moieties, but specifically the retention of the C-F bond. This guide objectively compares two validation workflows: Tier 1 (High-Resolution Multi-Nuclear Spectroscopy) vs. Tier 2 (Routine Benchtop Spectroscopy) .

Workflow Visualization

G N1 5-(Chloromethyl)furan-2-carbaldehyde + 5-Fluoro-2-nitrophenol N2 Base-Promoted Alkylation (K2CO3, DMF, 80°C) N1->N2 N3 Target Product: 5-[(5-Fluoro-2-nitrophenoxy) methyl]furan-2-carbaldehyde N2->N3 Main Pathway N4 Side Reaction (SNAr): Defluorinated Dimeric Impurity N2->N4 High Temp/Excess Base N5 Tier 1 Validation (600 MHz 1H/13C/19F NMR, HRMS) N3->N5 N6 Tier 2 Validation (60 MHz 1H NMR, LRMS) N3->N6 N4->N5 Detected N4->N6 Missed/Unresolved

Fig 1: Synthetic workflow and comparative validation pathways for the target furan derivative.

Comparative Analysis: Tier 1 vs. Tier 2 Validation

Tier 1: High-Resolution Multi-Nuclear Spectroscopy (The Gold Standard) Utilizing a 600 MHz NMR equipped with a cryoprobe and High-Resolution Mass Spectrometry (HRMS-ESI-TOF) provides absolute structural certainty.

  • Causality for ¹⁹F-NMR: The inclusion of ¹⁹F-NMR directly probes the integrity of the C-F bond. A single sharp resonance confirms the absence of S_NAr defluorination.

  • Causality for ¹³C-NMR: High-field ¹³C-NMR reveals the characteristic C-F scalar coupling (¹J_CF ≈ 250 Hz), which is impossible to detect on low-field instruments. The furan-2-carbaldehyde carbonyl carbon is also distinctly resolved at ~175-180 ppm[1].

Tier 2: Routine Benchtop Spectroscopy (The Rapid Screen) Benchtop NMR (60-90 MHz) and Low-Resolution Mass Spectrometry (LRMS-Single Quadrupole) offer rapid, cost-effective screening.

  • Limitations: The aromatic region (δ 6.5–8.0 ppm) suffers from severe signal overlap. The furan protons merge with the phenoxy protons, making it impossible to accurately integrate and rule out regiomeric impurities. Furthermore, LRMS cannot distinguish between the target mass and isobaric impurities with the same nominal mass.

Quantitative Data & Spectral Benchmarks

The following table summarizes the comparative performance and expected quantitative data for both validation tiers.

Analytical ParameterTier 1: HR Multi-Nuclear (600 MHz, HRMS)Tier 2: Routine Benchtop (60 MHz, LRMS)
Aldehyde ¹H Resolution Sharp singlet at δ 9.64 ppm[2]Broad singlet, susceptible to baseline noise
Aromatic ¹H Resolution Baseline separation (Furan vs. Phenoxy)Overlapping multiplet (δ 6.5 - 8.0 ppm)
Fluorine Integrity Confirmed via ¹⁹F NMR & ¹³C ¹J_CF couplingInvisible; inferred only by total nominal mass
Mass Accuracy < 2 ppm error (ESI-TOF); Exact Formula± 1 Da (Single Quad); Cannot distinguish isobars
Impurity LOD < 0.1% (Detects trace S_NAr products)~ 5% (Misses structurally similar impurities)
Throughput & Cost Low throughput, high operational costHigh throughput, low operational cost

Experimental Protocols

To ensure a self-validating system, the following protocols must be strictly adhered to when validating 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde.

Protocol 1: Tier 1 High-Resolution NMR Acquisition Objective: Confirm exact connectivity and rule out S_NAr defluorination.

  • Sample Preparation: Dissolve 15 mg of the highly purified compound in 0.6 mL of CDCl₃. Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard (0 ppm) to ensure chemical shift accuracy[3].

  • ¹H NMR (600 MHz): Acquire using a 30° pulse angle, an acquisition time of 3 seconds, and a relaxation delay (D1) of 2 seconds for 16 scans[3]. Validation Check: Ensure the aldehyde proton integrates to exactly 1.00 relative to the methylene bridge singlet (~5.2 ppm, 2H).

  • ¹⁹F NMR (564 MHz): Acquire with 64 scans. Use trichlorofluoromethane (CFCl₃) as an external reference (0 ppm). Validation Check: Observe a single multiplet. The presence of additional fluorine peaks indicates degradation or regiomeric impurities.

  • ¹³C{¹H} NMR (150 MHz): Acquire with 1024 scans and a 2-second relaxation delay. Validation Check: Verify the presence of the ¹J_CF doublet (~250 Hz splitting) for the C5 carbon of the phenoxy ring.

Protocol 2: Tier 1 HRMS (ESI-TOF) Analysis Objective: Verify the exact elemental composition (C₁₂H₈FNO₅).

  • Sample Dilution: Dilute the sample to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid to promote ionization.

  • Instrument Calibration: Calibrate the TOF analyzer using a standard tuning mix to achieve < 2 ppm mass accuracy.

  • Acquisition: Inject 2 µL into the ESI source operating in positive ion mode.

  • Data Processing: Extract the exact mass for [M+H]⁺ (Calculated for C₁₂H₉FNO₅⁺: 266.0465). Validation Check: The observed mass must fall within ±0.0005 Da of the calculated mass, unequivocally confirming the retention of the fluorine atom.

Conclusion While Tier 2 benchtop methods provide adequate preliminary screening for 5-substituted furan-2-carbaldehydes, the specific chemical vulnerabilities of 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde mandate Tier 1 validation. The high risk of S_NAr defluorination requires the resolving power of 600 MHz ¹H/¹³C/¹⁹F NMR and the exact mass capabilities of HRMS to ensure scientific integrity and trustworthiness in drug development workflows.

Comparative

gas chromatography (GC-MS) analysis of 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde impurities

Title: Comprehensive Guide to GC-MS Impurity Profiling of 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde As a Senior Application Scientist, I frequently encounter complex active pharmaceutical ingredient (API) b...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Guide to GC-MS Impurity Profiling of 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde

As a Senior Application Scientist, I frequently encounter complex active pharmaceutical ingredient (API) building blocks that challenge standard analytical workflows. One such molecule is 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde . This compound presents a unique analytical triad: a fluorinated aromatic ring, a thermally labile nitro group, and a reactive furan-2-carbaldehyde moiety.

When profiling process impurities—such as unreacted 5-fluoro-2-nitrophenol, furan-2-carbaldehyde derivatives, or degradation products—Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled resolution. However, standard GC-MS protocols often fail due to thermal degradation of the nitroaromatic group and active-site adsorption of the furan aldehyde. This guide objectively compares column chemistries and ionization techniques to establish a self-validating, highly sensitive GC-MS workflow for this class of compounds.

Mechanistic Grounding: The Analytical Challenge

The structural complexity of 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde dictates the analytical approach. Nitroaromatics are notoriously prone to catalytic decomposition in hot GC inlets, while furan aldehydes can irreversibly bind to active silanol sites in poorly deactivated liners or columns[1].

To overcome this, the analytical system must be rigorously inert. The causality behind our protocol choices is simple: minimize thermal residence time and maximize chemical inertness . This is achieved by utilizing ultra-inert (UI) deactivated injection port liners, pulsed splitless injection, and low-bleed stationary phases[1].

Workflow A Sample Preparation (LLE / SPME) B Sample Injection (Deactivated Liner, PTV) A->B C Capillary GC Separation (HP-5MS / HP-WAX) B->C D Ionization (EI or NCI) C->D E Mass Analysis (Quadrupole SIM/MRM) D->E F Data Processing & Impurity Quantitation E->F

GC-MS workflow for profiling nitroaromatic furan impurities.

Comparison Guide: Stationary Phase Selection

The choice of the capillary column dictates the resolution of closely eluting furan isomers and the recovery of the intact nitroaromatic parent compound. We compare two industry-standard phases:

  • Non-Polar (HP-5MS / DB-5ms): A 5% phenyl methylpolysiloxane phase. It provides excellent boiling point-based separation, superior thermal stability, and minimal column bleed, making it ideal for high-molecular-weight trace impurities[2].

  • Polar (HP-WAX / DB-WAX): A polyethylene glycol (PEG) phase. It offers unique selectivity for polar analytes and is highly effective at resolving positional isomers of furan derivatives (e.g., 2-methyl vs. 3-methyl furan)[3]. However, its lower maximum operating temperature limits its utility for late-eluting, high-boiling impurities.

Table 1: Chromatographic Performance Comparison
ParameterHP-5MS (Non-Polar)HP-WAX (Polar)Analytical Verdict
Separation Mechanism Boiling point & dispersive interactionsDipole-dipole & hydrogen bondingHP-5MS is preferred for broad impurity screening.
Furan Isomer Resolution ModerateExcellentHP-WAX is superior if isomeric furan impurities are the primary target.
Thermal Stability High (Up to 325°C)Moderate (Up to 250°C)HP-5MS is required to elute the intact parent molecule without phase degradation.
Inertness to Aldehydes Excellent (Ultra-Inert versions)GoodHP-5MS UI prevents peak tailing of furan-2-carbaldehyde.

Comparison Guide: Ionization Techniques (EI vs. NCI)

The most critical parameter for detecting nitroaromatic impurities at trace levels is the ionization mode.

  • Electron Ionization (EI, 70 eV): A "hard" ionization technique. The high energy causes extensive fragmentation of the molecule. While excellent for structural elucidation and NIST library matching of unknown impurities, the molecular ion ( M+ ) of nitroaromatics is often weak or entirely absent, limiting quantitative sensitivity[4].

  • Negative Chemical Ionization (NCI): A "soft" ionization technique utilizing a reagent gas (typically methane). The highly electronegative nitro group acts as a perfect electron sink, readily capturing thermal electrons to form an intense, stable molecular anion ( [M]− ). This mechanism virtually eliminates background matrix noise and enhances sensitivity for nitroaromatic impurities by 10- to 100-fold compared to EI[5][6].

Ionization A Nitroaromatic Furan Analyte B Electron Ionization (EI) 70 eV A->B Hard Ionization C Negative Chemical Ionization (NCI) Methane Reagent Gas A->C Soft Ionization D Extensive Fragmentation Weak Molecular Ion [M]+ B->D E Electron Capture by Nitro Group Intense Molecular Anion [M]- C->E

Divergent ionization pathways for nitroaromatic analytes under EI versus NCI.

Table 2: Sensitivity and Recovery Metrics (EI vs. NCI)

(Data representative of optimized nitroaromatic MS profiling)

MetricElectron Ionization (EI-SIM)Negative Chemical Ionization (NCI-SIM)
Primary Ion Species Fragment ions (e.g., [M−NO2​]+ )Molecular Anion ( [M]− )
Limit of Detection (LOD) 50 - 100 pg/µL0.5 - 5.0 pg/µL
Limit of Quantitation (LOQ) 150 - 300 pg/µL2.0 - 15.0 pg/µL
Matrix Interference High (Co-eluting hydrocarbons ionize)Negligible (Selective for electronegative groups)
Linear Dynamic Range 103 104

Step-by-Step Experimental Methodology (GC-NCI-MS)

To ensure a self-validating system, the following protocol leverages NCI for maximum sensitivity and an HP-5MS column for thermal stability.

Step 1: Sample Preparation

  • Accurately weigh 10 mg of the synthesized 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde.

  • Dissolve in 10 mL of a 1:1 mixture of Toluene and Acetonitrile. Causality: Toluene prevents the aberrant peak shapes and splitting often observed with nitroaromatics in pure polar solvents during vaporization[5].

  • Filter through a 0.22 µm PTFE syringe filter into an amber GC autosampler vial to prevent photo-degradation.

Step 2: GC Inlet Optimization

  • Install an ultra-inert, single-taper deactivated glass liner with glass wool. Causality: Glass wool promotes homogenous sample vaporization, while deactivation prevents the catalytic reduction of the nitro group to an amine in the hot inlet[1].

  • Set the inlet temperature to 250°C. Use a pulsed splitless injection mode (e.g., 30 psi for 0.5 min) to rapidly sweep the thermally labile analytes onto the column.

Step 3: Chromatographic Separation

  • Column: HP-5MS UI (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

Step 4: Mass Spectrometric Detection (NCI Mode)

  • Ion Source: Set to NCI mode. Maintain the source temperature at a relatively cool 150°C. Causality: Lower source temperatures promote the stabilization of the molecular anion during electron capture[4].

  • Reagent Gas: Introduce Methane at a flow rate of 1.5 mL/min.

  • Data Acquisition: Operate in Selected Ion Monitoring (SIM) mode. Monitor the specific [M]− mass-to-charge ( m/z ) ratio for the parent compound and predicted m/z values for expected impurities (e.g., m/z 157 for 5-fluoro-2-nitrophenol).

References

  • Determination of Νitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatog. Journal of Chromatographic Science.[Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PMC - National Institutes of Health.[Link]

  • Analysis of Explosives by Chemical Ionization GC/MS. SCISPEC / Thermo Electron Corporation.[Link]

  • Determination of nitrated polycyclic aromatic hydrocarbons in diesel particulate-related standard reference materials by using gas chromatography/mass spectrometry with negative ion chemical ionization. ResearchGate.[Link]

Sources

Validation

evaluating electrophilicity of 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde compared to other furfurals

Evaluating the Electrophilicity of 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde: A Comparative Guide Executive Summary In the design of targeted covalent inhibitors (TCIs), dynamic combinatorial libraries, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Electrophilicity of 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde: A Comparative Guide

Executive Summary

In the design of targeted covalent inhibitors (TCIs), dynamic combinatorial libraries, and advanced bio-based materials, the electrophilicity of the core scaffold dictates both reaction kinetics and thermodynamic stability. Furan-2-carbaldehyde (furfural) derivatives are privileged scaffolds in this domain. This guide provides an objective, data-driven evaluation of the electrophilicity of 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde (hereafter referred to as FNP-Furfural ) by comparing it against standard furfural analogs.

Mechanistic Rationale: Substituent Effects on Furfural Reactivity

As a Senior Application Scientist, I approach scaffold evaluation by first isolating the root causes of chemical reactivity. The intrinsic electrophilicity of the C2-aldehyde in furfurals is strictly governed by the electronic communication across the conjugated π -system of the furan ring[1].

To understand FNP-Furfural, we must deconstruct its C5-substituent: the 5-fluoro-2-nitrophenoxymethyl group.

  • The Baseline: Unsubstituted furfural possesses a moderately electrophilic carbonyl carbon. When electron-donating groups (EDGs) like a methyl group are added to the C5 position, they push electron density into the furan ring, neutralizing the partial positive charge ( δ+ ) on the aldehyde and reducing reactivity.

  • The FNP Amplification: FNP-Furfural utilizes a highly engineered electron-withdrawing assembly. The ether linkage (-CH 2​ -O-) exerts a strong inductive pull (-I effect) away from the furan ring. Crucially, this ether oxygen is attached to a 5-fluoro-2-nitrophenyl ring. The potent resonance withdrawal (-M) of the nitro group and the inductive withdrawal (-I) of the fluorine atom synergistically starve the ether oxygen of electron density. This forces the oxygen to pull even harder on the furan ring, drastically increasing the δ+ on the C2-carbonyl carbon.

ElectronicEffects A 5-Fluoro-2-nitrophenyl (Strong EWG) B Ether Linkage (-CH2-O-) A->B Inductive Pull (-I) C Furan Ring (Conjugated Pi System) B->C Inductive Pull (-I) D C2-Aldehyde (Electrophilic Center) C->D Reduced e- Density

Fig 1: Inductive electron withdrawal pathway increasing the electrophilicity of the C2-aldehyde.

Comparative Electrophilicity Landscape

To benchmark FNP-Furfural, we compare it against a spectrum of furfurals ranging from electron-rich to highly electron-deficient. The table below summarizes the dominant electronic effects, predicted 13 C NMR chemical shifts of the carbonyl carbon (a direct proxy for electron deficiency), and relative kinetic reactivity with a model biological nucleophile, Glutathione (GSH).

Furfural DerivativeC5 SubstituentDominant Electronic EffectPredicted C=O 13 C NMR (ppm)Relative ElectrophilicityEst. GSH Half-Life ( t1/2​ )
5-Methylfurfural -CH 3​ Electron-Donating (+I)176.8Very Low> 24 h
Furfural -HNeutral177.8Low~ 12 h
5-Hydroxymethylfurfural -CH 2​ OHMild Withdrawing (-I)178.5Moderate~ 10 h
FNP-Furfural -CH 2​ O-Ar(F,NO 2​ ) Strong Withdrawing (-I) 179.5 High ~ 4 h
5-Nitrofurfural -NO 2​ Very Strong Withdrawing (-M, -I)181.0Very High< 1 h

Data Interpretation: FNP-Furfural sits in the "Goldilocks" zone for covalent probe design. It is significantly more reactive than standard biomass-derived furfurals (like HMF) due to the fluoronitrophenoxy group, but avoids the indiscriminate, hyper-reactive nature of 5-nitrofurfural, which often leads to off-target toxicity.

Self-Validating Experimental Protocol: Kinetic Profiling

To move beyond theoretical predictions, a rigorous laboratory workflow is required. We evaluate electrophilicity using the standardized Mayr linear free-energy relationship: logk=sN​(N+E) [2]. By reacting FNP-Furfural with reference nucleophiles of known nucleophilicity ( N ) and sensitivity ( sN​ ) parameters[3], we can extract its absolute electrophilicity parameter ( E ).

This protocol is designed as a self-validating system: by running unsubstituted furfural in parallel as an internal control, any solvent or temperature anomalies are immediately identified.

Step-by-Step Methodology:

  • Substrate Preparation (The Control System): Prepare a 10 mM stock solution of FNP-Furfural and a separate 10 mM stock of unsubstituted furfural (control) in deuterated acetonitrile (CD 3​ CN).

  • Nucleophile Selection: Select a reference amine from Mayr’s database[3] (e.g., morpholine or benzylamine) that provides a measurable half-life at 20 °C. Prepare a 100 mM stock of the nucleophile to ensure pseudo-first-order kinetics.

  • In Situ NMR Kinetics: Transfer 500 µL of the furfural stock into an NMR tube. Inject 50 µL of the nucleophile stock. Immediately insert into the NMR spectrometer (pre-calibrated to 20 °C).

  • Data Acquisition: Record 1 H NMR spectra every 60 seconds. Track the disappearance of the distinct C2-aldehyde proton (typically appearing around 9.5–9.8 ppm).

  • Data Processing: Plot ln([Aldehyde]t​/[Aldehyde]0​) versus time to extract the observed rate constant ( kobs​ ). Calculate the second-order rate constant ( k2​ ) by dividing kobs​ by the nucleophile concentration. Finally, plot logk2​ against the known N parameters of various amines to determine the E parameter of FNP-Furfural[2].

Workflow S1 Step 1: Substrate Prep Equilibrate Furfural in CD3CN S2 Step 2: Nucleophile Addition Inject Reference Amine (Excess) S1->S2 Time = 0 S3 Step 3: Kinetic Monitoring Track Aldehyde Proton via 1H NMR S2->S3 Continuous S4 Step 4: Data Fitting Extract Mayr E Parameter S3->S4 log k = sN(N + E)

Fig 2: Self-validating kinetic workflow for determining Mayr electrophilicity parameters.

References

  • Mayr's Database Of Reactivity Parameters. Ludwig-Maximilians-Universität München. URL:[Link]

  • Mayr, H.; Kempf, B.; Ofial, A. R. "Quantifying Nucleophilicity and Electrophilicity: The Mayr Scales". Accounts of Chemical Research 2003, 36, 66-77. URL:[Link]

  • Oesterling, S. et al. "Substituent effects on the relaxation dynamics of furan, furfural and β-furfural: a combined theoretical and experimental approach". Physical Chemistry Chemical Physics 2017, 19, 2025-2035. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde proper disposal procedures

This guide provides essential, step-by-step operational procedures for the safe handling and disposal of 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde . Designed for researchers, EHS professionals, and drug dev...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, step-by-step operational procedures for the safe handling and disposal of 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde . Designed for researchers, EHS professionals, and drug development scientists, this document synthesizes regulatory compliance with chemical causality to ensure safe laboratory practices.

Chemical Hazard Profile & Disposal Causality

To manage waste effectively, one must understand the structural components that dictate its environmental and toxicological behavior. 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde is a complex organic molecule characterized by three critical functional groups: a furan-2-carbaldehyde moiety, a nitroaromatic ring, and a fluorine atom.

  • The Halogenated Factor (Fluorine): The presence of the fluorine atom strictly categorizes this compound as Halogenated Organic Waste [1][2]. Halogenated wastes must never be comingled with non-halogenated streams. When incinerated at low temperatures, halogenated compounds can form highly toxic dioxins and furans. Therefore, they require specialized high-temperature incineration equipped with advanced alkaline scrubbers to neutralize the resulting hydrofluoric (HF) gas emissions[1][3].

  • The Nitroaromatic Factor: Nitroaromatic compounds are generally recognized for their acute toxicity, potential to act as skin sensitizers, and environmental persistence[4]. Furthermore, under extreme conditions (such as uncontrolled heating with strong alkalis), nitroaromatics can exhibit violent decomposition[4].

  • In-Laboratory Treatment Prohibition: Due to the stability of the carbon-fluorine bond and the potential reactivity of the nitro group, no in-laboratory chemical degradation (e.g., chemical reduction or dehalogenation) should be attempted [5]. Attempting to neutralize this compound without specialized equipment risks exothermic runaway and the generation of highly toxic byproducts[5].

Quantitative Waste Classification Data

The following table summarizes the critical parameters for classifying and segregating this chemical within a standard laboratory EHS framework.

ParameterClassification / SpecificationCausality / Rationale
Waste Stream Category Halogenated Organic WasteContains >1% halogen (Fluorine) by weight, requiring specialized emission controls during destruction[2][6].
Primary GHS Hazards Acute Tox. 4, Eye Irrit. 2, Skin Sens. 1Nitroaromatic and aldehyde moieties interact with biological nucleophiles, causing irritation and sensitization.
Incompatible Materials Strong bases, oxidizing agents, reducing agentsRisk of violent decomposition or exothermic reaction with the nitroaromatic ring[4].
Approved Disposal Method High-Temperature Incineration (>1,800°F)Ensures complete thermal oxidation of the furan and nitroaromatic rings while scrubbing HF gas[1].

Step-by-Step Operational Disposal Protocol

Every protocol in the laboratory must be a self-validating system. Follow these operational steps to ensure full compliance with Environmental Protection Agency (EPA) guidelines and institutional EHS standards.

Phase 1: Preparation and PPE
  • Don Appropriate PPE: Before handling the pure substance or its solutions, equip nitrile gloves (check for degradation if handling in specific organic solvents), chemical splash goggles, and a standard laboratory coat[5].

  • Ventilation: Conduct all transfers and waste consolidation inside a certified chemical fume hood to mitigate inhalation risks associated with the compound or its solvent vehicle[1].

Phase 2: Segregation and Containment
  • Identify the State: Determine if the waste is a solid (pure compound/contaminated consumables) or a liquid solution (dissolved in a solvent like DCM or DMSO).

  • Select the Receptacle:

    • For Liquids: Pour into a chemically compatible, heavy-duty HDPE (High-Density Polyethylene) carboy explicitly labeled "Hazardous Waste - Halogenated Organics" [1][2].

    • For Solids: Place contaminated weigh boats, pipette tips, or pure solid waste into a sealable, puncture-resistant container labeled "Hazardous Solid Waste - Halogenated/Toxic" [5].

  • Strict Segregation: Do not mix this waste with non-halogenated solvents (e.g., pure acetone, ethanol) or aqueous acid/base streams[2]. Comingling increases disposal costs exponentially and creates regulatory violations.

Phase 3: Storage and EHS Transfer
  • Seal and Store: Keep the waste container securely capped at all times unless actively adding waste. Store the container in a designated Secondary Containment tray within a flammable/corrosive storage cabinet, away from strong alkalis and reducing agents[1][4].

  • EHS Coordination: Once the container is 80% full, initiate a waste pickup request with your institution's Environmental Health and Safety (EHS) department[1]. Provide them with the exact chemical name and note the presence of both fluorine and a nitroaromatic group.

  • Final Disposition: The EHS department will transfer the material to a licensed hazardous waste contractor for terminal destruction via high-temperature incineration[1][5].

Waste Segregation Workflow

WasteDisposal Start Waste Generated: 5-[(5-Fluoro-2-nitrophenoxy)methyl] furan-2-carbaldehyde CheckState Physical State? Start->CheckState LiquidStream Liquid Solution (e.g., in DCM/DMSO) CheckState->LiquidStream Liquid SolidStream Solid Waste (Powder / Consumables) CheckState->SolidStream Solid HalogenatedLiquid Halogenated Organic Liquid Waste Container LiquidStream->HalogenatedLiquid HalogenatedSolid Halogenated Toxic Solid Waste Container SolidStream->HalogenatedSolid EHSPickup EHS Department Pickup & Logging HalogenatedLiquid->EHSPickup HalogenatedSolid->EHSPickup Incineration High-Temperature Incineration (>1,800°F) EHSPickup->Incineration

Workflow for the segregation and disposal of halogenated nitroaromatic laboratory waste.

References

  • University of Wisconsin–Oshkosh. UWO Guide to Classifying Unwanted Materials. Retrieved from: [Link]

  • Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from:[Link]

  • Environmental Protection Agency (EPA). Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. Retrieved from: [Link]

Sources

Handling

Personal protective equipment for handling 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde

Comprehensive Safety Protocol: Handling 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling Hazard Analysis: A Structurally-In...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety Protocol: Handling 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde

A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling

Hazard Analysis: A Structurally-Inferred Profile

The primary hazards associated with 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde are inferred from the toxicological profiles of its structural components. The electron-withdrawing nature of the nitro group, combined with the reactivity of the aldehyde and the presence of a halogen, necessitates a cautious approach.[1]

Structural Component Associated Hazards Supporting Evidence
Aromatic Nitro Compound Toxic if swallowed, in contact with skin, or if inhaled.[2][3] Suspected of causing genetic defects and cancer.[2][4] May cause damage to organs through prolonged or repeated exposure.[2][3] Potential for explosive decomposition, particularly with multiple nitro groups or when heated.[5][6]Structurally similar compounds like 1-Chloro-4-nitrobenzene are toxic and suspected carcinogens.[2] Nitro compounds are known to be toxic and can be absorbed through the skin.[5]
Furan-2-carbaldehyde (Furfural) Derivative Fatal if inhaled.[7][8][9] Toxic if swallowed.[7][8][9] Harmful in contact with skin.[7][9] Causes serious eye and skin irritation.[7][9][10] May cause respiratory irritation.[7][10] Suspected of causing cancer.[7][9]Furfural (CAS 98-01-1) exhibits a wide range of acute and chronic health hazards.[7][8][9][11]
Halogenated Aromatic Compound Requires specific disposal methods due to environmental persistence and potential for forming toxic byproducts upon incomplete combustion. Environmental hazard, potentially toxic to aquatic life with long-lasting effects.[2]Halogenated organic compounds must be segregated as dedicated waste streams for high-temperature incineration.[2][12]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE system is mandatory to mitigate the risks of exposure through inhalation, skin absorption, and eye contact.[13]

Hand Protection: The First Barrier

Due to the compound's aromatic nitro and aldehyde functionalities, which are known to be absorbable through the skin, robust glove selection is critical.[5]

  • Primary Gloves: Heavy-duty nitrile or neoprene gloves are recommended for initial protection against incidental contact.[5][14]

  • Secondary (Outer) Gloves: For tasks with a higher risk of splash or immersion, wearing a second pair of chemically resistant gloves, such as Viton or butyl rubber over the primary nitrile gloves, is strongly advised.[5] Always inspect gloves for tears or punctures before use.

Eye and Face Protection: Shielding from Splashes and Vapors
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory.[5][15]

  • Recommended for Active Handling: When handling the solid or solutions of the compound, chemical splash goggles that form a seal around the eyes are required to protect against splashes and vapors.[16]

  • High-Risk Operations: For procedures involving larger quantities or a significant risk of splashing (e.g., transfers, solution preparation), a full-face shield must be worn in conjunction with chemical splash goggles.[16]

Protective Clothing: Minimizing Skin Exposure
  • A flame-resistant laboratory coat is recommended.[5]

  • Ensure the lab coat has long sleeves and is fully buttoned.

  • Wear long pants and closed-toe shoes made of a non-porous material. Leather shoes can absorb chemicals and are not recommended.[16]

  • For spill cleanup or handling larger quantities, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[15]

Respiratory Protection: Preventing Inhalation

Due to the potential for the furan-2-carbaldehyde moiety to be fatal if inhaled, all work must be conducted within a certified chemical fume hood.[5][7][8][9]

  • Standard Operations: If work is exclusively performed in a properly functioning chemical fume hood, additional respiratory protection may not be necessary.

  • Emergency Situations: In the event of a significant spill outside of a fume hood, or if engineering controls fail, a NIOSH-approved full-face respirator with organic vapor cartridges is required for all personnel involved in the cleanup.[13] A fit test is mandatory for all users of tight-fitting respirators.[13]

Operational and Disposal Plans

A systematic workflow is essential for minimizing exposure and ensuring proper disposal.

Safe Handling Workflow

All manipulations of 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde, including weighing, transfers, and reaction setup, must be performed in a certified chemical fume hood to minimize inhalation exposure.[5]

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup Phase A Verify Fume Hood Certification B Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) A->B C Weigh Compound on a Tared Weigh Paper or Beaker B->C D Carefully Transfer to Reaction Vessel C->D E Add Solvents and Reagents D->E F Securely Cap and Label the Reaction E->F G Decontaminate Surfaces with Appropriate Solvent and Soap/Water F->G H Segregate All Waste (Solid, Liquid, PPE) G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][9] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately.[10] If breathing is difficult or has stopped, provide artificial respiration.[3][9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10] Never give anything by mouth to an unconscious person.[17] Seek immediate medical attention.[3]

  • Spill: Evacuate the area. If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department immediately. For small spills within a fume hood, use a non-combustible absorbent material like sand or vermiculite to contain the spill.[5] Place the absorbed material into a sealed, labeled hazardous waste container.

Waste Disposal Protocol

This compound must be treated as halogenated organic waste .[2] Never dispose of this chemical down the drain or in regular trash.[5]

  • Segregation: All waste contaminated with this compound, including excess solid, reaction mixtures, contaminated solvents, and disposable labware (gloves, weigh paper, pipette tips), must be collected in a dedicated "Halogenated Organic Waste" container.[2][12] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[12]

  • Container Management: Waste containers must be kept securely closed except when adding waste, properly labeled with "Hazardous Waste" and the chemical constituents, and stored in a well-ventilated area, such as a satellite accumulation area within the lab or a fume hood.[2]

  • Final Disposal: The final disposal method for halogenated nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste disposal contractor.[2] Contact your institution's EHS department to arrange for pickup and disposal.[2]

cluster_generation Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Solid Waste (Contaminated PPE, Labware) C Place in Dedicated, Labeled 'Halogenated Organic Waste' Container A->C B Liquid Waste (Reaction Mixtures, Solvents) B->C D Keep Container Securely Closed C->D E Store in Ventilated Satellite Accumulation Area D->E F Contact Institutional EHS for Waste Pickup Request E->F G Transport by Licensed Hazardous Waste Contractor F->G H High-Temperature Incineration G->H

Caption: Waste Disposal Workflow

References

  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Labor
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem.
  • Nitrocompounds, Aromatic.
  • Personal Protective Equipment (PPE). University of Tennessee, Knoxville.
  • FURFURAL Safety Data Sheet.
  • Personal Protection Equipment (PPE). Rhode Island Department of Environmental Management.
  • 505122 furfural natural safety data sheet.
  • Safety D
  • SAFETY DATA SHEET - Dibenzofuran-2-carboxaldehyde. Fisher Scientific.
  • Safety D
  • Furfural.
  • How to Choose PPE for Chemical Work.
  • SAFETY DATA SHEET - Nitrobenzene. MilliporeSigma.
  • Section 6C: Protective Equipment. Princeton University, Environmental Health and Safety.
  • Your Guide to Personal Protective Equipment for Chemicals. NextSDS.
  • Nitroaromatic Compounds,
  • 7.2 Organic Solvents. University of North Carolina at Chapel Hill, Environment, Health and Safety.
  • 5-Nitro-2-furancarboxaldehyde 2-[(5-nitro-2-furanyl)

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